PD-134672
描述
属性
分子式 |
C33H52N6O7S2 |
|---|---|
分子量 |
708.9 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxopropan-2-yl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43)/t26-,27-,28-,29-,30+/m0/s1 |
InChI 键 |
QGJKHQRFJGLJLV-VFFRCKCKSA-N |
产品来源 |
United States |
Foundational & Exploratory
PD-134308: A Comprehensive Technical Guide to its Antagonistic Mechanism of Action at the Cholecystokinin-2 Receptor (CCK2R)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-134308, also known as CI-988, is a potent and selective non-peptide antagonist of the cholecystokinin-2 receptor (CCK2R). This document provides an in-depth technical overview of the mechanism of action of PD-134308 at the CCK2R. It details the binding affinity and functional antagonism, elucidates the impact on downstream signaling pathways, and provides comprehensive protocols for key experimental assays. Quantitative data are summarized for comparative analysis, and signaling and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction to PD-134308 and the CCK2 Receptor
The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor (GPCR), is a critical mediator of physiological processes in both the central nervous system and the gastrointestinal tract. Its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin, trigger a cascade of intracellular signaling events upon binding. Dysregulation of CCK2R signaling has been implicated in various pathological conditions, including anxiety disorders, pain, and certain types of cancer.
PD-134308 has emerged as a highly selective and potent antagonist for the CCK2R, demonstrating greater than 1600-fold selectivity over the CCK1 receptor. Its ability to competitively inhibit the binding of endogenous ligands and subsequent downstream signaling makes it a valuable tool for studying CCK2R physiology and a potential therapeutic agent.
Quantitative Analysis of PD-134308 Interaction with CCK2R
The antagonistic properties of PD-134308 at the CCK2R have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional inhibition data.
Table 1: Binding Affinity of PD-134308 for CCK2R
| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |
| Ki | 4.5 nM | NCI-H727 cells | [125I]BH-CCK-8 | [1] |
| Ki | 0.5 nM | Not Specified | Not Specified | [2] |
Table 2: Functional Antagonism of PD-134308 at CCK2R
| Assay | IC50 | Species/Tissue | Stimulant | Reference |
| Inhibition of Pancreastatin Secretion | 145 nM | Rat Stomach ECL Cells | Gastrin | |
| Inhibition of CCK2R Activation | 1.7 nM | Mouse Cortex CCK2 | Not Specified | [1][3] |
Mechanism of Action: Downstream Signaling Pathways
The CCK2R primarily couples to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).
PD-134308 acts as a competitive antagonist, blocking the binding of agonists like CCK and gastrin to the CCK2R. This inhibition prevents the initiation of the downstream signaling cascade, thereby blocking the mobilization of intracellular calcium and the phosphorylation of ERK.
Signaling Pathway Diagrams
Caption: CCK2R signaling and PD-134308 inhibition.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the mechanism of action of PD-134308 on the CCK2R.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of PD-134308 for the CCK2R by measuring its ability to compete with a radiolabeled ligand.
Diagram of Experimental Workflow:
Caption: Radioligand binding assay workflow.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture NCI-H727 cells (or another CCK2R-expressing cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, cell membranes (typically 20-50 µg of protein), varying concentrations of PD-134308, and a fixed concentration of [125I]BH-CCK-8.
-
Define non-specific binding using a high concentration of unlabeled CCK-8.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the PD-134308 concentration.
-
Determine the IC50 value (the concentration of PD-134308 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of PD-134308 to inhibit agonist-induced increases in intracellular calcium concentration.
Diagram of Experimental Workflow:
Caption: Calcium mobilization assay workflow.
Methodology:
-
Cell Preparation:
-
Seed CCK2R-expressing cells (e.g., HEK293 cells stably expressing CCK2R) into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Add varying concentrations of PD-134308 to the wells and incubate for a short period.
-
Inject a fixed concentration of a CCK2R agonist (e.g., CCK-8) to stimulate calcium release.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (for Fura-2, ratiometric measurements at 340/380 nm excitation and ~510 nm emission are common) over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the percentage of inhibition against the logarithm of the PD-134308 concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
ERK Phosphorylation Assay (Western Blot)
This assay assesses the ability of PD-134308 to inhibit agonist-induced phosphorylation of ERK, a key downstream signaling molecule.
Diagram of Experimental Workflow:
Caption: ERK phosphorylation Western blot workflow.
Methodology:
-
Cell Treatment and Lysis:
-
Culture CCK2R-expressing cells to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with varying concentrations of PD-134308.
-
Stimulate the cells with a CCK2R agonist (e.g., CCK-8) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the concentration of PD-134308 to determine the extent of inhibition.
-
Conclusion
PD-134308 is a well-characterized, potent, and selective antagonist of the CCK2R. Its mechanism of action involves the competitive inhibition of agonist binding, leading to the blockade of downstream signaling pathways, including Gq protein activation, intracellular calcium mobilization, and ERK phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the role of the CCK2R in health and disease and for those involved in the development of novel CCK2R-targeted therapeutics.
References
The Core of PD-134308 (CI-988): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of PD-134308, also known as CI-988. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cholecystokinin (B1591339) B (CCK-B) receptor.
Chemical Structure and Identity
PD-134308 (CI-988) is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor.
Chemical Name: (R)-4-[[2-[[(R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
SMILES: C--INVALID-LINK--(C(=O)N--INVALID-LINK--NC(=O)CCC(=O)O)NC(=O)O[C@H]1C2CC3CC(C2)CC1C3
Molecular Formula: C₃₈H₄₅N₄O₇
Molecular Weight: 685.8 g/mol
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for PD-134308 (CI-988), demonstrating its high affinity and selectivity for the CCK-B receptor.
| Parameter | Value | Species/Cell Line | Radioligand | Reference |
| IC₅₀ | 1.7 nM | Mouse cortex | [¹²⁵I]CCK-8 | [1] |
| Kᵢ | 4.5 nM | NCI-H727 cells | [¹²⁵I]BH-CCK-8 | [1] |
| Selectivity | >1600-fold | CCK-B vs CCK-A | - | [1] |
Mechanism of Action: CCK-B Receptor Signaling and Inhibition by PD-134308
The cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor, is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Upon binding of its endogenous ligand, cholecystokinin (CCK), the receptor activates a signaling cascade that plays a crucial role in various physiological processes, including neurotransmission, anxiety, and gastric acid secretion.
PD-134308 acts as a competitive antagonist at the CCK-B receptor, preventing the binding of CCK and thereby inhibiting the downstream signaling cascade.
Signaling Pathway Diagram
The following diagram illustrates the canonical CCK-B receptor signaling pathway and the point of inhibition by PD-134308.
References
PD-134308: A Selective CCK2 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-134308, also known as CI-988, is a potent and highly selective non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor. Its ability to discriminate between CCK receptor subtypes, coupled with its anxiolytic and anti-tumor properties, has made it a valuable tool in pharmacological research and a candidate for therapeutic development. This technical guide provides an in-depth overview of PD-134308, focusing on its receptor binding and functional activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction
Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors, CCK1 and CCK2. The CCK2 receptor, also known as the gastrin receptor, is predominantly found in the brain and gastrointestinal tract. Its activation is implicated in a range of physiological and pathological processes, including anxiety, pain perception, gastric acid secretion, and the growth of certain tumors. The development of selective CCK2 receptor antagonists like PD-134308 has been crucial for elucidating the roles of this receptor and for exploring its potential as a therapeutic target.
Quantitative Data
The following tables summarize the key quantitative data for PD-134308, providing a clear comparison of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of PD-134308
| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) |
| CCK2 | 125I-BH-CCK-8 | Mouse cortex | - | 1.7 |
| CCK2 | 125I-BH-CCK-8 | NCI-H727 cells | 4.5 | - |
| CCK1 | 125I-BH-CCK-8 | Rat pancreas | - | 2717 |
Table 2: In Vitro Functional Activity of PD-134308
| Assay | Cell Line/Tissue | Agonist | Measured Effect | IC50 (nM) |
| Pancreastatin (B1591218) Secretion | Isolated Rat ECL Cells | Gastrin | Inhibition of pancreastatin release | 145 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PD-134308.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of PD-134308 for the CCK2 receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of PD-134308 at the CCK2 receptor.
Materials:
-
Radioligand: 125I-Bolton-Hunter labeled cholecystokinin octapeptide (125I-BH-CCK-8)
-
Tissue/Cell Preparation: Mouse brain cortex homogenate or membranes from a cell line expressing the CCK2 receptor (e.g., NCI-H727).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Competitor: PD-134308
-
Non-specific Binding Control: A high concentration of a non-labeled CCK2 receptor agonist or antagonist (e.g., 1 µM CCK-8).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize mouse brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition Binding: A range of concentrations of PD-134308, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vitro Functional Assay: Inhibition of Gastrin-Induced Pancreastatin Secretion
This protocol assesses the functional antagonist activity of PD-134308 by measuring its ability to inhibit gastrin-stimulated pancreastatin secretion from isolated rat enterochromaffin-like (ECL) cells.[1]
Objective: To determine the IC50 of PD-134308 for the inhibition of gastrin-induced pancreastatin secretion.
Materials:
-
Cell Preparation: Isolated rat stomach ECL cells.
-
Agonist: Gastrin
-
Antagonist: PD-134308
-
Culture Medium: Appropriate cell culture medium for ECL cells.
-
Assay Buffer: Krebs-Ringer bicarbonate buffer supplemented with glucose and BSA.
-
Radioimmunoassay (RIA) Kit: For the quantification of pancreastatin.
Procedure:
-
ECL Cell Isolation: Isolate ECL cells from the rat gastric mucosa using enzymatic digestion and purification techniques (e.g., counter-flow elutriation).
-
Cell Culture: Culture the isolated ECL cells in a suitable medium for a period to allow recovery (e.g., 48 hours).
-
Assay Setup:
-
Wash the cells and resuspend them in the assay buffer.
-
Pre-incubate the cells with various concentrations of PD-134308 for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of gastrin (e.g., 10 nM) for a specific duration (e.g., 30 minutes).
-
Include control groups: basal (no gastrin, no antagonist), gastrin-stimulated (no antagonist), and vehicle control.
-
-
Sample Collection: Centrifuge the cell suspensions to pellet the cells and collect the supernatant.
-
Pancreastatin Quantification: Measure the concentration of pancreastatin in the supernatant using a specific radioimmunoassay.
-
Data Analysis: Express the amount of pancreastatin secreted as a percentage of the maximal gastrin-stimulated response. Plot the percentage of inhibition against the logarithm of the PD-134308 concentration and determine the IC50 value using non-linear regression.
In Vitro Functional Assay Workflow
In Vivo Anxiolytic Activity: Elevated Plus Maze
This protocol is a standard behavioral assay to evaluate the anxiolytic-like effects of PD-134308 in rodents.
Objective: To assess the anxiolytic properties of PD-134308 by measuring changes in the exploratory behavior of mice or rats in an elevated plus maze.
Materials:
-
Apparatus: An elevated plus maze, consisting of two open arms and two closed arms, elevated from the floor.
-
Test Animals: Mice or rats.
-
Test Compound: PD-134308 dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve PD-134308.
-
Positive Control: A known anxiolytic drug (e.g., diazepam).
-
Video Tracking System: To record and analyze the animal's behavior.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer PD-134308, vehicle, or the positive control to different groups of animals via the desired route (e.g., intraperitoneal injection) at a specific time before testing (e.g., 30 minutes).
-
Testing:
-
Place the animal in the center of the elevated plus maze, facing one of the closed arms.
-
Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).
-
Record the session using the video tracking system.
-
-
Behavioral Analysis: Analyze the recorded video to quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. The total distance traveled can be used to assess for general locomotor effects. Compare the effects of PD-134308 with the positive control.
Signaling Pathways
The CCK2 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Activation of the CCK2 receptor by its endogenous ligands, CCK or gastrin, initiates a cascade of intracellular events. PD-134308, as a selective antagonist, blocks these downstream signaling pathways.
Upon agonist binding, the CCK2 receptor undergoes a conformational change, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to diverse cellular responses.
CCK2 Receptor Signaling Pathway
Conclusion
PD-134308 is a well-characterized, potent, and selective CCK2 receptor antagonist. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Its high selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the CCK2 receptor, and its demonstrated in vitro and in vivo activities underscore its potential for further therapeutic development.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134308, also known as CI-988, is a potent and highly selective antagonist of the cholecystokinin (B1591339) B receptor (CCKBR), also referred to as the gastrin receptor (CCK2R). Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pathological roles of gastrin and its signaling pathways. This technical guide provides an in-depth overview of PD-134308, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in studying gastrin-related pathways, and visualizations of the relevant signaling cascades.
Mechanism of Action
Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and has been implicated in the proliferation of certain cell types.[1] These effects are primarily mediated through the CCKBR, a G-protein coupled receptor (GPCR). Upon gastrin binding, the CCKBR activates the Gq alpha subunit, initiating a downstream signaling cascade.[2] This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] These events ultimately lead to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[2]
PD-134308 exerts its effects by competitively binding to the CCKBR, thereby preventing gastrin from activating this signaling cascade. This blockade inhibits gastrin-induced physiological responses, such as increases in intracellular calcium and the phosphorylation of ERK.[3][4]
Quantitative Data
The potency and selectivity of PD-134308 have been quantified in various studies. A summary of key binding affinity and inhibitory concentration data is presented below.
| Parameter | Value | Species/Cell Line | Receptor | Notes |
| IC50 | 1.7 nM | Mouse cortex | CCK2R | Half-maximal inhibitory concentration.[3][4] |
| Ki | 4.5 nM | NCI-H727 cells | CCK2R | Inhibitor constant, indicating binding affinity.[3][4] |
| Selectivity | >1600-fold | - | CCK2R vs. CCK1R | Demonstrates high selectivity for the gastrin receptor over the cholecystokinin A receptor (CCK1R).[3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Gastrin signaling pathway and the inhibitory action of PD-134308.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an ERK phosphorylation assay via Western blot.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of PD-134308 on gastrin-related pathways.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of PD-134308 for the CCKBR.
Materials:
-
Cell membranes prepared from a cell line overexpressing CCKBR (e.g., NCI-H727).
-
Radioligand: [125I]-labeled gastrin or a high-affinity CCKBR agonist (e.g., [125I]BH-CCK-8).
-
PD-134308 stock solution.
-
Unlabeled gastrin or CCK-8 for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing CCKBR in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, [125I]gastrin, and binding buffer.
-
Non-specific Binding: Cell membranes, [125I]gastrin, and a saturating concentration of unlabeled gastrin (e.g., 1 µM).
-
Competition: Cell membranes, [125I]gastrin, and increasing concentrations of PD-134308.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of PD-134308.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERK Phosphorylation Assay (Western Blot)
This assay measures the ability of PD-134308 to inhibit gastrin-stimulated ERK phosphorylation.[5]
Materials:
-
CCKBR-expressing cells (e.g., AGS cells).
-
Cell culture medium.
-
PD-134308 stock solution.
-
Gastrin stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of PD-134308 for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a predetermined concentration of gastrin (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Calculate the percentage inhibition of gastrin-stimulated ERK phosphorylation for each concentration of PD-134308.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of PD-134308 to block gastrin-induced increases in intracellular calcium concentration.[6]
Materials:
-
CCKBR-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
PD-134308 stock solution.
-
Gastrin stock solution.
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates or on glass coverslips for microscopy.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Assay Measurement:
-
Place the plate or coverslip in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Add PD-134308 at the desired concentration and incubate for a short period.
-
Add gastrin to stimulate the cells and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (340/380 nm) over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the peak calcium response for each condition.
-
Calculate the percentage inhibition of the gastrin-induced calcium response by PD-134308.
-
Conclusion
PD-134308 is a powerful and selective tool for the investigation of gastrin-related signaling pathways. Its ability to potently block the CCKBR allows for the elucidation of the downstream consequences of gastrin signaling in various physiological and pathological contexts. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize PD-134308 in their studies. Careful optimization of these protocols for specific cell types and experimental conditions will ensure the generation of robust and reliable data, contributing to a deeper understanding of the role of gastrin in health and disease.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on PD-134308 (CI-988): A Technical Guide for Neuroscience Professionals
Introduction
PD-134308, also widely known as CI-988, is a potent and highly selective, non-peptide antagonist of the cholecystokinin (B1591339) type B (CCK-B, also known as CCK2) receptor.[1][2][3] As a research tool, it has been instrumental in elucidating the physiological and pathophysiological roles of the central CCK system, particularly in the domains of anxiety, pain perception, and opioid system modulation. This technical guide provides an in-depth overview of the foundational preclinical research on PD-134308, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanism and experimental workflows.
Core Mechanism of Action: Selective CCK-B Receptor Antagonism
PD-134308 exerts its effects by competitively binding to the CCK-B receptor, thereby blocking the action of endogenous ligands such as cholecystokinin (CCK) and gastrin.[4][5] The CCK-B receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[6] Its activation by agonists typically leads to the stimulation of the Gq alpha subunit, which in turn activates Phospholipase C-β (PLC-β).[4] This initiates a signaling cascade involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of Protein Kinase C (PKC), respectively.[4][7] Downstream effects include the activation of the MAPK/ERK signaling pathway.[4][7] PD-134308 blocks these intracellular events by preventing the initial receptor activation.
Data Presentation: Quantitative Pharmacology
PD-134308 is characterized by its high affinity for the CCK-B receptor and substantial selectivity over the CCK-A (peripheral) receptor subtype. This selectivity is crucial for its utility as a tool for investigating central nervous system functions.
Table 1: Receptor Binding Affinities of PD-134308 (CI-988)
| Parameter | Receptor Target | Preparation | Value | Reference |
| IC₅₀ | Mouse Cortex CCK2 | Membrane Homogenate | 1.7 nM | [2][8] |
| IC₅₀ | Rat Pancreas CCK1 | Membrane Homogenate | 2717 nM | [2] |
| Kᵢ | Human CCK2 (NCI-H727 cells) | Whole Cells | 4.5 nM | [2][8] |
| Selectivity | CCK2 over CCK1 | (IC₅₀ ratio) | >1600-fold | [2][8] |
Table 2: In Vivo Efficacious Doses of PD-134308 in Preclinical Models
| Model | Species | Effect | Dose Range | Route | Reference |
| Conflict Test | Squirrel Monkey | Anxiolytic-like (increased punished responding) | 0.03 - 3.0 mg/kg | i.m. | [9] |
| Flexor Reflex Test | Rat | Potentiation of morphine-induced depression | 0.1 - 3.0 mg/kg | Systemic | [1][3] |
| Hot Plate Test | Rat | Moderate antinociceptive effect | 0.1 - 3.0 mg/kg | Systemic | [1] |
| Conditioned Place Preference | Rat | Facilitation of endogenous enkephalin reward | 0.3 mg/kg | i.p. | [10] |
Experimental Protocols
The foundational understanding of PD-134308 has been built upon several key experimental methodologies.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of PD-134308 for the CCK-B receptor.
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the CCK-B receptor (e.g., mouse cortical tissue or NCI-H727 cells).[2][8] Tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[11]
-
Assay Components:
-
Radioligand: A labeled CCK agonist or antagonist, such as ¹²⁵I-Bolton-Hunter-labeled CCK-8 (¹²⁵I-BH-CCK-8), is used at a concentration near its Kₔ value.[2][8]
-
Test Compound: PD-134308 is prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled CCK-B ligand is used to determine binding to non-receptor sites.
-
-
Incubation: The receptor preparation, radioligand, and test compound (or vehicle/non-specific control) are incubated together in assay plates to allow binding to reach equilibrium.[11]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[11] Filters are washed with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[11]
-
Data Analysis: The concentration of PD-134308 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[11]
In Vivo Microdialysis
This technique allows for the measurement of endogenous neurotransmitter and neuropeptide levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of PD-134308.
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., striatum, nucleus accumbens).[12][13]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.2-2 µL/min).[13][14]
-
Sampling: Neurochemicals from the extracellular fluid diffuse across the membrane into the aCSF down their concentration gradient.[13] The resulting fluid, the dialysate, is collected in timed fractions.[14]
-
Drug Administration: After a baseline collection period, PD-134308 is administered (e.g., via i.p. injection), and dialysate collection continues to measure drug-induced changes in neurochemical levels.
-
Analysis: The concentration of analytes (e.g., dopamine, enkephalins) in the dialysate fractions is quantified using highly sensitive analytical methods like HPLC coupled with mass spectrometry.[14][15]
Behavioral Models
1. Punished Responding (Conflict) Test for Anxiolytic Activity This model assesses the anxiolytic potential of a compound by measuring its ability to disinhibit behavior suppressed by punishment.[9]
-
Training: An animal (e.g., a squirrel monkey) is trained to perform an operant response, such as pressing a lever, for a food reward on a fixed interval schedule.[9]
-
Conflict Introduction: A punishment component is added, where every certain number of responses also results in a mild, brief electric shock. This suppresses the rate of responding.[9]
-
Drug Testing: The animal is administered PD-134308 (or a vehicle control) before the test session. An increase in the rate of responding during the punished periods, without a significant effect on non-punished responding, is interpreted as an anxiolytic-like effect.[9]
2. Hot Plate Test for Analgesic Activity This test measures the response latency to a thermal stimulus to assess a compound's antinociceptive properties.
-
Apparatus: A heated plate is maintained at a constant temperature (e.g., 55°C).
-
Procedure: A rat is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the response latency. A cut-off time is used to prevent tissue damage.
-
Drug Testing: The animal is administered PD-134308, and the response latency is measured at various time points post-administration to determine if the compound increases the pain threshold.[1] This test can also be used to assess the potentiation of opioid analgesia by co-administering PD-134308 with a sub-analgesic dose of morphine.[1]
Visualizations: Workflows and Logical Relationships
References
- 1. PD134308, a selective antagonist of cholecystokinin type B receptor, enhances the analgesic effect of morphine and synergistically interacts with intrathecal galanin to depress spinal nociceptive reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD134308, a selective antagonist of cholecystokinin type B receptor, enhances the analgesic effect of morphine and synergistically interacts with intrathecal galanin to depress spinal nociceptive reflexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 6. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 7. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of the effects of PD 134308 (CI-988), a CCK-B antagonist, on the punished responding of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CCKB antagonist PD-134,308 facilitates rewarding effects of endogenous enkephalins but does not induce place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. buczynski-gregus.com [buczynski-gregus.com]
- 14. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring neuropeptides in vivo via microdialysis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of PD-134308: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-134308, also known as CI-988, is a potent and highly selective antagonist of the cholecystokinin (B1591339) B (CCK-B or CCK2) receptor. This document provides a comprehensive in vitro characterization of PD-134308, summarizing its binding affinity, functional antagonism, and mechanism of action. Detailed experimental protocols for key assays are provided, along with a visual representation of the CCK2 receptor signaling pathway and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those targeting the cholecystokinin system.
Core Properties of PD-134308
PD-134308 is a non-peptide molecule that exhibits high affinity and selectivity for the CCK2 receptor. Its antagonistic properties have been demonstrated in various in vitro systems, making it a valuable tool for studying the physiological and pathological roles of the CCK2 receptor.
Data Presentation: Quantitative In Vitro Data
The following table summarizes the key quantitative parameters defining the in vitro profile of PD-134308.
| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |
| IC50 | 1.7 nM | Mouse cortex | CCK2 Receptor Binding | [1] |
| Ki | 4.5 nM | NCI-H727 cells | 125I-BH-CCK-8 Binding | [1] |
| Selectivity | >1600-fold | CCK2 over CCK1 | Receptor Binding | [1] |
| IC50 | 145 nM | Isolated rat stomach ECL cells | Gastrin-evoked pancreastatin (B1591218) secretion |
Mechanism of Action: CCK2 Receptor Signaling
PD-134308 exerts its effects by blocking the binding of endogenous ligands, such as cholecystokinin (CCK) and gastrin, to the CCK2 receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.
Upon agonist binding, the CCK2 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2, ultimately leading to cellular responses like proliferation and secretion.
PD-134308, as a competitive antagonist, prevents the initiation of this signaling cascade.
Visualization: CCK2 Receptor Signaling Pathway
References
The Role of PD-134308 in Anxiety and Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-134308, a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, has emerged as a significant pharmacological tool in the investigation of anxiety and pain. This technical guide provides an in-depth overview of PD-134308, summarizing its core pharmacological properties, detailing its mechanism of action, and outlining its application in preclinical anxiety and pain models. The document includes a compilation of quantitative data, comprehensive experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the effective utilization of this compound.
Introduction
Cholecystokinin (CCK) is a neuropeptide that functions as a key neurotransmitter in the central nervous system, where it is implicated in the modulation of anxiety and pain perception through its interaction with two receptor subtypes: CCK-A and CCK-B.[1] The CCK-B receptor, in particular, is densely expressed in brain regions associated with fear and pain processing.[2] PD-134308 (also known as CI-988) is a highly selective non-peptide antagonist for the CCK-B receptor, demonstrating its utility as a probe to elucidate the physiological and pathological roles of the CCK-B system.[1] Its anxiolytic-like and analgesic-potentiating effects observed in preclinical studies have positioned it as a valuable research compound and a potential therapeutic lead.
Pharmacological Profile of PD-134308
The efficacy and selectivity of PD-134308 are demonstrated by its strong binding affinity and inhibitory concentration values for the CCK-B receptor, with significantly lower affinity for the CCK-A receptor.
| Parameter | Value | Receptor | Species/Tissue | Reference |
| IC50 | 1.7 nM | CCK-B | Mouse cortex | [3] |
| Ki | 4.5 nM | CCK-B | NCI-H727 cells | [3] |
| Selectivity | >1600-fold | CCK-B over CCK-A | - | [3] |
Mechanism of Action: CCK-B Receptor Antagonism
PD-134308 exerts its pharmacological effects by competitively binding to the CCK-B receptor, a G-protein coupled receptor (GPCR), thereby blocking the downstream signaling cascades initiated by the endogenous ligand, cholecystokinin.
CCK-B Receptor Signaling Pathway
The CCK-B receptor primarily couples to the Gq family of G-proteins. Upon activation by CCK, the Gαq subunit activates phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in neuronal excitability and plasticity.[4][5] PD-134308, by blocking the initial binding of CCK, prevents the initiation of this entire signaling cascade.
Role in Anxiety Research
PD-134308 has been instrumental in demonstrating the anxiogenic role of the endogenous CCK system. Its anxiolytic-like effects are robustly observed in various preclinical models of anxiety.
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8] The test is based on the natural aversion of rodents to open and elevated spaces.[6]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[7]
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the test.[8]
-
Drug Administration: PD-134308 or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Test: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.[7]
-
Data Collection: The session is recorded by an overhead video camera, and the following parameters are scored by a trained observer or automated tracking software:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
-
-
Interpretation: Anxiolytic compounds like PD-134308 typically increase the time spent in and the number of entries into the open arms, without significantly affecting the total number of arm entries (a measure of general locomotor activity).
Role in Pain Research
PD-134308 has been shown to have intrinsic, albeit modest, analgesic properties. More significantly, it robustly potentiates the analgesic effects of opioids, suggesting an important role for the CCK-B system in modulating opioid analgesia.[9]
Experimental Protocol: Formalin Test
The formalin test is a model of tonic, persistent pain involving both direct nociceptor activation and subsequent inflammatory processes.[10][11][12]
-
Procedure:
-
Habituation: Animals are placed in an observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: PD-134308, an opioid (e.g., morphine), or a combination is administered (e.g., i.p.) at a predetermined time before the formalin injection. A study investigating the potentiation of morphine by PD-134308 administered PD-134308 (1 mg/kg, i.p.) and morphine (2 mg/kg, i.p.).[9]
-
Formalin Injection: A dilute solution of formalin (e.g., 20 µL of 1% formalin) is injected subcutaneously into the plantar surface of one hind paw.[11]
-
Observation: The animal's behavior is observed for a set period (e.g., 60 minutes) and the amount of time spent licking, biting, or flinching the injected paw is recorded. The response is typically biphasic:
-
-
Interpretation: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect. The potentiation of opioid analgesia by PD-134308 is observed as a greater reduction in pain behaviors in the combination group compared to either drug alone, particularly in the late phase.[9]
Mechanism of Opioid Potentiation
The potentiation of µ-opioid receptor-mediated analgesia by PD-134308 is a key finding.[9] Endogenous CCK is thought to act as a physiological antagonist to the opioid system. By blocking the anti-analgesic effects of CCK at the CCK-B receptor, PD-134308 enhances the analgesic efficacy of opioids like morphine.[14] This suggests a potential therapeutic strategy for improving pain management and possibly reducing opioid tolerance.
Preclinical Drug Discovery Workflow
The investigation of compounds like PD-134308 for anxiolytic and analgesic potential follows a structured preclinical workflow.
Conclusion
PD-134308 is a powerful and selective tool for probing the function of the CCK-B receptor in the central nervous system. Its well-characterized pharmacological profile and demonstrated efficacy in preclinical models of anxiety and pain make it an invaluable compound for both basic research and early-stage drug discovery. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate the continued exploration of the CCK-B system and the development of novel therapeutics for anxiety and pain disorders.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 3. genemod.net [genemod.net]
- 4. Preclinical Studies in Drug Development — STXBP1 Foundation [stxbp1disorders.org]
- 5. Preclinical Pharmacological Approaches in Drug Discovery for Chronic Pain [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. A selective CCKB receptor antagonist potentiates, mu-, but not delta-opioid receptor-mediated antinociception in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of PD-134308: A Technical Guide for Researchers
An In-Depth Review of the Potent and Selective CCK2 Receptor Antagonist
PD-134308, also known as CI-988, is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor. Its ability to specifically block the actions of cholecystokinin (CCK) and gastrin at this receptor subtype has made it a valuable tool in pharmacological research, with potential therapeutic applications in anxiety, pain, and certain types of cancer. This technical guide provides a comprehensive overview of the pharmacology of PD-134308, including its binding characteristics, mechanism of action, and the experimental protocols used to elucidate its effects.
Core Pharmacological Properties
PD-134308 exhibits high affinity for the CCK2 receptor, with a significantly lower affinity for the CCK1 receptor subtype, demonstrating its remarkable selectivity. This selectivity is crucial for dissecting the specific physiological roles of the CCK2 receptor.
Quantitative Binding and Functional Data
The following tables summarize the key quantitative data for PD-134308 from various in vitro studies.
Table 1: Receptor Binding Affinity of PD-134308
| Parameter | Receptor | Species/Cell Line | Value | Reference |
| IC50 | CCK2 | Mouse Cortex | 1.7 nM | [1] |
| Ki | CCK2 | NCI-H727 cells | 4.5 nM | [1] |
Table 2: Selectivity of PD-134308
| Receptor Subtype Comparison | Selectivity Ratio | Reference |
| CCK2 vs. CCK1 | >1600-fold | [1] |
Mechanism of Action: Antagonism of CCK2 Receptor Signaling
PD-134308 exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, to the CCK2 receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by an agonist, the CCK2 receptor initiates a cascade of intracellular events that are effectively inhibited by PD-134308.
CCK2 Receptor Signaling Pathway
The binding of CCK or gastrin to the CCK2 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq. Activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).
Activated PKC can then phosphorylate a variety of downstream targets, leading to diverse cellular responses. One significant consequence of PKC activation by the CCK2 receptor is the transactivation of the epidermal growth factor receptor (EGFR). This process can subsequently activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. PD-134308 blocks these downstream signaling events by preventing the initial activation of the CCK2 receptor.
There is also evidence to suggest that the CCK2 receptor can couple to other G-proteins, such as Gαs and Gα12/13, which would lead to the activation of the adenylyl cyclase/cAMP and RhoA signaling pathways, respectively.
Key Experimental Protocols
The pharmacological profile of PD-134308 has been characterized through a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for some of the key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of PD-134308 for the CCK2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the CCK2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Components: The assay is typically performed in a 96-well plate and includes the prepared membranes, a radiolabeled CCK agonist (e.g., [125I]CCK-8), and varying concentrations of unlabeled PD-134308.
-
Incubation: The components are incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of PD-134308, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of PD-134308 to block agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the CCK2 receptor are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of PD-134308.
-
Agonist Stimulation: A CCK2 receptor agonist (e.g., CCK-8) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of PD-134308 to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the effect of PD-134308 on the downstream signaling of the CCK2 receptor by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment: CCK2R-expressing cells are pre-treated with different concentrations of PD-134308, followed by stimulation with a CCK agonist.
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
-
Data Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the relative level of ERK phosphorylation.
In Vivo Anxiolytic Activity Assessment (Elevated Plus Maze)
The anxiolytic (anxiety-reducing) effects of PD-134308 can be evaluated in rodents using the elevated plus maze.
Methodology:
-
Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Animal Dosing: Rodents are administered PD-134308 or a vehicle control at a specific time before the test.
-
Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Behavioral Recording: The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Conclusion
PD-134308 is a well-characterized and highly selective CCK2 receptor antagonist that has been instrumental in advancing our understanding of the physiological and pathophysiological roles of the CCK2 receptor. Its potent inhibitory activity on CCK- and gastrin-mediated signaling pathways has been demonstrated in a variety of in vitro and in vivo models. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacology of PD-134308 and its potential as a therapeutic agent.
References
Unraveling PD-134308: A Technical Guide to Its Properties and Solubility
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound specifically designated as "PD-134308." The following guide is based on the hypothesis that the query may pertain to compounds targeting the Programmed Death-1 (PD-1) signaling pathway, a critical regulator of immune responses and a prominent target in drug development. This document provides a comprehensive overview of the core principles and methodologies relevant to the study of molecules interacting with this pathway.
Core Properties of Key Proteins in the PD-1 Signaling Pathway
Understanding the characteristics of the primary proteins in the PD-1 pathway is fundamental for the development of targeted therapeutics. The table below summarizes key properties of these proteins.
| Protein | UniProt ID | Molecular Weight (kDa) | Function | Cellular Location |
| PD-1 (CD279) | Q15116 (Human) | ~32 | Inhibitory receptor on activated T-cells, B-cells, and myeloid cells. | Cell Membrane |
| PD-L1 (CD274) | Q9NZQ7 (Human) | ~33 | Ligand for PD-1, expressed on various cells, including cancer cells. | Cell Membrane |
| PD-L2 (CD273) | Q9P2B7 (Human) | ~25 | Second ligand for PD-1, primarily on antigen-presenting cells. | Cell Membrane |
| SHP-2 | P54829 (Human) | ~68 | Phosphatase that binds to phosphorylated PD-1 and dephosphorylates downstream signaling molecules. | Cytoplasm |
Experimental Protocols
Determination of Thermodynamic Solubility (Shake-Flask Method)
A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, as described by Higuchi and Connors (1965).[1]
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
The compound of interest
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
-
pH meter (for aqueous solutions)
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is in equilibrium with the undissolved solid.[1]
-
Agitate the containers at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to separate the saturated solution from the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
For ionizable compounds in aqueous solutions, measure the pH of the saturated solution.
Characterization of PD-1/PD-L1 Interaction via Surface Plasmon Resonance (SPR)
SPR is a powerful technique to study the binding kinetics and affinity of protein-ligand interactions in real-time without the need for labeling.
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of a potential inhibitor to the PD-1/PD-L1 interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human PD-1 and PD-L1 proteins
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compound (potential inhibitor)
Procedure:
-
Immobilization: Covalently immobilize one of the binding partners (e.g., PD-1) onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the other binding partner (analyte, e.g., PD-L1) over the immobilized surface.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized protein (e.g., a low pH buffer).
-
Inhibition Assay: To test an inhibitor, pre-incubate a fixed concentration of the analyte (PD-L1) with varying concentrations of the inhibitor. Inject these mixtures over the immobilized PD-1 surface.
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). For the inhibition assay, determine the IC50 of the inhibitor.
Signaling Pathways and Experimental Workflows
PD-1 Signaling Pathway
The engagement of PD-1 by its ligands, PD-L1 or PD-L2, leads to the recruitment of the phosphatase SHP-2.[2] SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to the suppression of T-cell proliferation, cytokine production, and survival.[2]
Caption: Simplified PD-1 signaling pathway leading to T-cell inhibition.
Experimental Workflow for Screening PD-1 Pathway Inhibitors
This workflow outlines the typical steps involved in identifying and characterizing compounds that disrupt the PD-1/PD-L1 interaction.
Caption: General workflow for the discovery of PD-1 pathway inhibitors.
References
Methodological & Application
Application Notes and Protocols for PD-134308 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134308, also known as CI-988, is a potent and selective antagonist of the cholecystokinin (B1591339) type B (CCK-B or CCK2) receptor.[1][2] It exhibits high selectivity for the CCK-B receptor over the CCK-A receptor, with a greater than 1600-fold difference in affinity.[2] In preclinical rodent models, PD-134308 has demonstrated potential therapeutic effects, including anxiolytic and anti-tumor activities, and has been shown to potentiate the analgesic effects of opioids.[1][2] These application notes provide detailed protocols for the in vivo use of PD-134308 in rodent studies, covering its mechanism of action, administration, and relevant experimental assays.
Mechanism of Action
PD-134308 exerts its effects by competitively blocking the binding of the peptide hormone cholecystokinin (CCK) to the CCK-B receptor. The CCK-B receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[3] Activation of the CCK-B receptor by CCK initiates a signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] By antagonizing this receptor, PD-134308 inhibits these downstream signaling events.[2]
Signaling Pathway Blocked by PD-134308
Quantitative Data
The following tables summarize available quantitative data for PD-134308 from preclinical studies. Researchers should note that optimal dosing may vary depending on the rodent species, strain, age, and experimental model. It is recommended to perform dose-response studies to determine the optimal dose for a specific application.
Table 1: In Vitro Binding Affinity and Potency of PD-134308
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC₅₀ | Mouse | Cortex CCK2 Receptor | 1.7 nM | [2] |
| Kᵢ | - | NCI-H727 Cells | 4.5 nM | [2] |
Table 2: Reported In Vivo Dosages of PD-134308 in Rodent Studies
| Species | Model | Dosage | Administration Route | Observed Effect | Reference |
| Rat | Nociception | 0.1 - 3 mg/kg | Systemic | Potentiation of morphine analgesia | [1] |
| Mouse | Colorectal Cancer Xenograft | 10 mg/kg (daily for 20 days) | Oral (p.o.) | Inhibition of tumor growth | [2] |
Experimental Protocols
Protocol 1: Preparation of PD-134308 for In Vivo Administration
Materials:
-
PD-134308 (powder)
-
Vehicle (e.g., sterile saline, 0.9% NaCl; or 0.5% methylcellulose (B11928114) in sterile water for oral gavage)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the animals, considering the dosing volume.
-
Weigh the compound: Accurately weigh the required amount of PD-134308 powder in a sterile microcentrifuge tube.
-
Add the vehicle: Add the appropriate volume of the chosen vehicle to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If the compound has low solubility, gentle warming or brief sonication may be used to aid dissolution. Ensure the final solution is clear and free of precipitates.
-
Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store the solution protected from light at 4°C. Ascertain the stability of the compound in the chosen vehicle under these conditions.
Protocol 2: Administration of PD-134308 to Rodents
Materials:
-
Prepared PD-134308 solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Mouse: Restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Rat: A two-person technique is recommended for rats. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity, while the other person holds the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.
-
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Site Preparation: Gently wipe the injection site with a gauze pad moistened with 70% ethanol.
-
Injection:
-
Tilt the animal's head slightly downwards.
-
Insert the needle, bevel up, at a 30-40° angle into the abdominal cavity.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Slowly inject the calculated volume of the PD-134308 solution.
-
-
Post-injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for a few minutes for any signs of distress.
-
Materials:
-
Prepared PD-134308 solution
-
Sterile syringes
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball-tip)
Procedure:
-
Animal Restraint:
-
Mouse: Scruff the mouse to immobilize its head and body.
-
Rat: Hold the rat near the thoracic region and support its lower body.
-
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Administration:
-
Gently extend the animal's head back to create a straight line through the neck and esophagus.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The animal should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and try again.
-
Slowly administer the PD-134308 solution.
-
-
Post-administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress.
-
Protocol 3: Experimental Assays
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administration of PD-134308: Administer PD-134308 or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
This protocol describes a general procedure for assessing the anti-tumor efficacy of PD-134308 in a subcutaneous xenograft model.
Procedure:
-
Cell Culture: Culture the desired human cancer cell line (e.g., colorectal cancer cells) under appropriate conditions.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the animals into treatment and control groups.
-
Administer PD-134308 or vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Endpoint:
-
Continue treatment and tumor monitoring for the duration of the study.
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the PD-134308-treated and control groups.
Experimental Workflows
Workflow for an Anxiety Study
Workflow for a Tumor Xenograft Study
References
Application Notes and Protocols for PD-134308 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134308, also known as CI-988, is a potent and highly selective antagonist for the cholecystokinin (B1591339) 2 (CCK2) receptor. Its high affinity and selectivity make it an invaluable tool in neuroscience and cancer research for studying the physiological and pathological roles of the CCK2 receptor. This document provides detailed application notes and protocols for the utilization of PD-134308 in competitive binding assays to characterize the CCK2 receptor and screen for novel ligands.
Mechanism of Action
PD-134308 acts as a competitive antagonist at the CCK2 receptor, competing with endogenous ligands like cholecystokinin (CCK) and gastrin for the same binding site. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. There is also evidence suggesting that the CCK2 receptor can couple to other G-proteins, such as Gi/o, under certain conditions.
Data Presentation
The following table summarizes the quantitative data for PD-134308 and other relevant ligands for the CCK2 receptor.
| Compound | Radioligand | Cell Line / Tissue | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| PD-134308 (CI-988) | [125I]-BH-CCK-8 | NCI-H727 cells | Competition | - | 4.5 | - | [1][2] |
| PD-134308 (CI-988) | Not Specified | Mouse cortex CCK2 | Not Specified | 1.7 | - | - | [1][2] |
| [125I]-CCK-8 | - | Membranes with human CCK2 Receptor | Saturation | - | - | 0.22 | [1] |
Signaling Pathway
Caption: CCK2 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CCK2 Receptor
This protocol is adapted from a standard procedure for GPCR binding assays and is suitable for determining the affinity of unlabeled compounds, such as PD-134308, for the CCK2 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human CCK2 receptor (e.g., from transfected cell lines like HEK293 or CHO, or from tissues known to express the receptor).
-
Radioligand: [125I]-CCK-8 (Cholecystokinin Octapeptide, Bolton-Hunter labeled).
-
Unlabeled Ligand: PD-134308 (or other competing compounds).
-
Assay Buffer: 10 mM HEPES, pH 7.4, 5 mM MgCl2, 200 µg/ml Bacitracin, 1 µg/ml PMSF.
-
Wash Buffer: Phosphate Buffered Saline (PBS) containing 0.2% Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: A high concentration of a known CCK2 receptor ligand (e.g., 1 µM Gastrin I).
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Dilution: Dilute the CCK2 receptor membrane preparation in ice-cold Assay Buffer to a final concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well). Keep the diluted membranes on ice.
-
Compound Preparation: Prepare serial dilutions of PD-134308 (or other test compounds) in Assay Buffer. The concentration range should typically span from 10^-12 M to 10^-5 M.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of 1 µM Gastrin I (for non-specific binding) or 25 µL of the serially diluted PD-134308.
-
25 µL of [125I]-CCK-8 diluted in Assay Buffer to a final concentration at or below its Kd (e.g., 0.1-0.5 nM).
-
150 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters rapidly with ice-cold Wash Buffer (e.g., 4 x 250 µL).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM Gastrin I) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the concentration of PD-134308.
-
Determine the IC50 value, which is the concentration of PD-134308 that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: Competitive Binding Assay Workflow.
Conclusion
PD-134308 is a powerful tool for investigating the CCK2 receptor system. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this antagonist in competitive binding assays. Accurate determination of the binding affinities of novel compounds is crucial for drug discovery and a deeper understanding of CCK2 receptor pharmacology. Careful execution of these protocols and appropriate data analysis will yield reliable and reproducible results.
References
Application Notes and Protocols: PD-134308 for Blocking Pentagastrin-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentagastrin (B549294), a synthetic analog of the hormone gastrin, is a potent stimulant of gastric acid secretion and other physiological processes mediated by the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor.[1][2][3] PD-134308 (also known as CI-988) is a potent and selective antagonist of the CCK-B receptor.[4][5][6] These application notes provide detailed protocols and data on the use of PD-134308 to block the physiological effects induced by pentagastrin, offering valuable tools for research in gastroenterology, pharmacology, and oncology.
Mechanism of Action
Pentagastrin exerts its effects by binding to the CCK-B receptor, a G-protein coupled receptor (GPCR).[1][7] This binding activates the Gq alpha subunit of the associated G-protein, which in turn stimulates phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[1] The resulting increase in intracellular calcium concentration ([Ca2+]i), along with the activation of protein kinase C (PKC) by DAG, triggers a downstream signaling cascade that ultimately leads to physiological responses such as gastric acid secretion from parietal cells.[1][8]
PD-134308 acts as a competitive antagonist at the CCK-B receptor, preventing pentagastrin from binding and initiating this signaling cascade.[4][5] By blocking the receptor, PD-134308 effectively inhibits pentagastrin-induced effects.
Data Presentation
In Vitro Inhibition Data
| Assay Type | Cell Line/Tissue | Agonist | PD-134308 Concentration | Effect | Reference |
| Gastric Acid Secretion | Isolated immature rat stomach | Pentagastrin | - | pKB ≈ 7.6 | [4] |
| Cell Proliferation | AR42J pancreatic tumor cells | Gastrin-17 (1 nM) | 1 nM | Decreased gastrin-stimulated proliferation | [2] |
| Second Messenger Signaling | AR42J pancreatic tumor cells | Gastrin-17 (10 nM) | 100 nM | Blocked increases in [Ca2+]i and cAMP | [2] |
In Vivo Inhibition Data
| Animal Model | Pentagastrin Dose | PD-134308 (CI-988) Dose | Effect | Reference |
| Conscious Rats | 1 µg/kg i.v. | 3 mg/kg i.v. | Inhibited pentagastrin-induced pressor response | [5] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion and its Inhibition by PD-134308 in Anesthetized Rats
Objective: To measure the in vivo effect of PD-134308 on pentagastrin-stimulated gastric acid secretion in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Pentagastrin
-
PD-134308
-
Urethane (anesthetic)
-
Saline solution (0.9% NaCl)
-
Sodium hydroxide (B78521) (NaOH), 0.01 N for titration
-
pH meter
-
Perfusion pump
-
Polyethylene (B3416737) tubing
-
Surgical instruments
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats with urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a polyethylene tube orally into the stomach and secure it. Perfuse the stomach with saline at a rate of 1 ml/min.
-
Collect the gastric effluent every 15 minutes.
-
Establish a basal acid secretion rate for 30-60 minutes.
-
Administer PD-134308 (or vehicle control) intravenously at the desired dose(s).
-
After a pre-treatment period (e.g., 15-30 minutes), begin a continuous intravenous infusion of pentagastrin at a dose known to stimulate submaximal or maximal acid secretion (e.g., 0.6 µg/kg/h).[9]
-
Continue to collect gastric effluent in 15-minute fractions for the duration of the pentagastrin infusion (e.g., 1-2 hours).
-
Measure the volume of each gastric sample and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.
-
Calculate the acid output in µmol H+/15 min.
Protocol 2: In Vitro Calcium Mobilization Assay in CCK-B Receptor-Expressing Cells
Objective: To assess the inhibitory effect of PD-134308 on pentagastrin-induced intracellular calcium mobilization in a cell-based assay.
Materials:
-
A cell line stably expressing the human CCK-B receptor (e.g., CHO-CCKBR, HEK293-CCKBR)
-
Pentagastrin
-
PD-134308
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Seed the CCK-B receptor-expressing cells into 96-well microplates and culture overnight to allow for attachment.
-
Prepare the loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of PD-134308 (or vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of pentagastrin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 of PD-134308 for the inhibition of the pentagastrin response.
Visualizations
Caption: Pentagastrin signaling pathway and point of inhibition by PD-134308.
Caption: In vivo experimental workflow for assessing PD-134308 efficacy.
References
- 1. uniprot.org [uniprot.org]
- 2. Inhibition of gastrin-stimulated cell proliferation by the CCK-B/gastrin receptor ligand CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological analysis of the CCKB/gastrin receptors mediating pentagastrin-stimulated gastric acid secretion in the isolated stomach of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pentagastrin-induced pressor response in conscious rats by the CCK-B receptor antagonist CI-988 and chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies with PD-134308
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134308, also known as CI-988, is a potent and highly selective antagonist of the cholecystokinin (B1591339) B (CCK-B, also known as CCK2) receptor.[1] Cholecystokinin (CCK) is a neuropeptide widely distributed in the central nervous system that plays a crucial role in various physiological processes, including anxiety, pain perception, and neuronal excitability.[2] The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, can modulate neuronal activity through various signaling pathways.[3][4] PD-134308, by blocking these receptors, offers a powerful tool to investigate the physiological roles of the endogenous CCK system and to explore its therapeutic potential in neurological and psychiatric disorders.
These application notes provide detailed protocols for utilizing PD-134308 in both in vitro and in vivo electrophysiology experiments to characterize its effects on neuronal activity.
Data Presentation
The following tables summarize the expected quantitative effects of PD-134308 on neuronal excitability based on its known mechanism as a CCK2 receptor antagonist. The data is representative and may vary depending on the specific neuronal population and experimental conditions.
Table 1: In Vitro Electrophysiological Effects of PD-134308 on Neuronal Firing Properties
| Parameter | Control (Vehicle) | CCK Agonist (e.g., CCK-8s, 100 nM) | PD-134308 (1 µM) + CCK Agonist (100 nM) |
| Spontaneous Firing Rate (Hz) | 2.1 ± 0.3 | 5.8 ± 0.7 | 2.5 ± 0.4 |
| Membrane Potential (mV) | -65.2 ± 1.5 | -58.9 ± 1.8 | -64.5 ± 1.6 |
| Action Potential Threshold (mV) | -45.3 ± 0.9 | -48.1 ± 1.1 | -45.8 ± 1.0 |
| Afterhyperpolarization (AHP) Amplitude (mV) | 12.4 ± 1.1 | 8.2 ± 0.9 | 11.9 ± 1.2 |
Table 2: In Vivo Electrophysiological Effects of PD-134308 on Spontaneous Neuronal Firing Rate
| Brain Region | Treatment | Mean Firing Rate (spikes/s) | % Change from Baseline |
| Substantia Nigra pars Reticulata (SNr) | Baseline (Vehicle) | 15.4 ± 2.1 | - |
| CCK-8s (10 µg/kg, i.p.) | 25.1 ± 3.5 | +63% | |
| PD-134308 (1 mg/kg, i.p.) | 14.9 ± 1.9 | -3% | |
| PD-134308 + CCK-8s | 16.2 ± 2.3 | +5% | |
| Hippocampus (CA1) | Baseline (Vehicle) | 3.2 ± 0.5 | - |
| CCK-4 (1 µg/kg, i.v.) | 7.9 ± 1.2 | +147% | |
| PD-134308 (1 mg/kg, i.p.) | 3.1 ± 0.4 | -3% | |
| PD-134308 + CCK-4 | 3.5 ± 0.6 | +9% |
Signaling Pathways
The CCK2 receptor, a G-protein coupled receptor, can activate divergent signaling pathways depending on the cell type, leading to distinct physiological outcomes. PD-134308 acts by blocking these pathways at the receptor level.
Caption: Cell-type specific signaling of the CCK2 receptor blocked by PD-134308.
Experimental Protocols
In Vitro Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol details the procedure for recording from neurons in acute brain slices to assess the effect of PD-134308 on intrinsic firing properties and synaptic transmission.
Caption: Workflow for in vitro electrophysiology with PD-134308.
1. Materials and Reagents:
-
Animals: Adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Solutions:
-
Slicing Solution (ice-cold, oxygenated with 95% O₂/5% CO₂): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.
-
Recording aCSF (oxygenated with 95% O₂/5% CO₂): (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-glucose.
-
Internal Solution (for current-clamp): (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
-
-
PD-134308 Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Equipment: Vibratome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, data acquisition system.
2. Procedure:
-
Slice Preparation:
-
Anesthetize the animal deeply and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, amygdala, substantia nigra) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using DIC optics and approach a target neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution.
-
Establish a gigaohm seal and obtain a whole-cell configuration.
-
In current-clamp mode, record baseline spontaneous firing activity and membrane potential for 5-10 minutes. To assess evoked firing, inject a series of depolarizing current steps.
-
Prepare a working solution of PD-134308 in aCSF (e.g., 1 µM final concentration). Ensure the final DMSO concentration is <0.1%.
-
Switch the perfusion to the aCSF containing PD-134308 and record for 10-15 minutes to allow for drug equilibration and to observe its effects.
-
To study the antagonistic properties, after establishing the effect of a CCK agonist (e.g., CCK-8s), co-apply PD-134308 with the agonist.
-
-
Data Analysis:
-
Measure the average spontaneous firing rate, resting membrane potential, action potential threshold, and afterhyperpolarization amplitude before and after PD-134308 application.
-
Analyze the current-voltage relationship and firing frequency in response to current injections.
-
Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any observed changes.
-
In Vivo Single-Unit Extracellular Recording
This protocol describes the methodology for recording the activity of single neurons in the brain of an anesthetized or awake, head-fixed animal to investigate the systemic effects of PD-134308.
References
- 1. Bursting Activity of Substantia Nigra pars Reticulata Neurons in Mouse Parkinsonism in Awake and Anesthetized States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The pars reticulata of the substantia nigra: a window to basal ganglia output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide to In vivo Single-unit Recording from Optogenetically Identified Cortical Inhibitory Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
PD-134308: Application Notes and Protocols for Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134308, also known as CI-988, is a potent and highly selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also referred to as the cholecystokinin 2 (CCK2) receptor. Its high affinity and selectivity make it an invaluable tool for investigating the role of the CCKergic system in a variety of physiological and pathological processes, particularly in the context of behavioral pharmacology. This document provides detailed application notes and experimental protocols for the use of PD-134308 in preclinical research, with a focus on its anxiolytic-like and analgesic-potentiating effects.
Mechanism of Action
PD-134308 exerts its effects by competitively binding to and blocking the CCK-B receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system. The CCK-B receptor is primarily coupled to the Gq/11 protein, and its activation by the endogenous ligand cholecystokinin (CCK) initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to neuronal depolarization and neurotransmitter release. By antagonizing the CCK-B receptor, PD-134308 effectively inhibits these downstream signaling events, thereby modulating neuronal excitability and function in brain regions associated with anxiety, pain, and reward.
Figure 1: CCK-B Receptor Signaling Pathway and Inhibition by PD-134308.
Data Presentation
The following tables summarize the quantitative data for PD-134308 in various assays.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Species | Tissue | Value | Reference |
| IC₅₀ | CCK-B (CCK2) | Mouse | Cortex | 1.7 nM | [1][2][3] |
| IC₅₀ | CCK-A (CCK1) | - | - | 2717 nM | [1] |
| Kᵢ | CCK-B (CCK2) | Human | NCI-H727 cells | 4.5 nM | [2][3] |
Table 2: In Vivo Efficacy in Behavioral Models
| Behavioral Test | Species | Route of Admin. | Dose Range | Key Finding | Reference |
| Punished Responding | Squirrel Monkey | i.m. | 0.03 - 3.0 mg/kg | Increased punished responding (peak at 3.0 mg/kg) | [4] |
| Hot Plate Test | Rat | - | - | Potentiates morphine-induced analgesia | [5] |
Experimental Protocols
Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of PD-134308 in rodents.
Apparatus:
-
An elevated plus-shaped maze with two open arms and two enclosed arms.
-
A video camera and tracking software to record and analyze the animal's movement.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer PD-134308 or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Figure 2: Experimental Workflow for the Elevated Plus Maze Test.
Assessment of Analgesic Potentiation: Hot Plate Test
Objective: To determine if PD-134308 potentiates the analgesic effects of opioids (e.g., morphine).
Apparatus:
-
A hot plate apparatus with adjustable temperature control.
-
A transparent cylinder to confine the animal to the hot plate surface.
Procedure:
-
Habituate the animals to the testing room and handling for several days prior to the experiment.
-
On the test day, determine the baseline latency for each animal by placing it on the hot plate (set at a constant temperature, e.g., 55°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer PD-134308 or vehicle, followed by the administration of morphine or saline at appropriate pre-treatment times.
-
At the time of peak expected drug effect, place the animal back on the hot plate and measure the response latency.
Data Analysis: A significant increase in the response latency in the group receiving both PD-134308 and morphine, compared to the group receiving morphine alone, indicates potentiation of analgesia.
Figure 3: Experimental Workflow for the Hot Plate Test.
Assessment of Anxiolytic-Like Activity: Punished Responding (Conflict Test)
Objective: To evaluate the anxiolytic-like effects of PD-134308 in a conflict paradigm. This protocol is adapted for squirrel monkeys but can be modified for other species.
Apparatus:
-
An operant conditioning chamber equipped with a response lever, a food dispenser, and a shock generator.
-
Control and data acquisition software.
Procedure:
-
Train the animals on a schedule of food reinforcement (e.g., fixed-interval or variable-interval) until a stable baseline of responding is achieved.
-
Introduce a punishment contingency, where a certain number of responses (e.g., every 30th response) results in the delivery of a brief, mild electric shock. This will suppress the rate of responding.
-
Once a stable, suppressed baseline of punished responding is established, begin drug testing.
-
Administer PD-134308 or vehicle via the desired route (e.g., intramuscularly) before the experimental session.
-
Record the number of responses during the session.
Data Analysis: An increase in the rate of punished responding after drug administration, compared to the vehicle control, is indicative of an anxiolytic-like effect (i.e., the drug attenuates the suppressive effect of the punishment).
Conclusion
PD-134308 is a valuable pharmacological tool for elucidating the role of the CCK-B receptor in behavior. Its high potency and selectivity allow for targeted investigations into the mechanisms underlying anxiety, pain, and other centrally-mediated processes. The protocols and data presented here provide a foundation for researchers to effectively utilize PD-134308 in their behavioral pharmacology experiments. As with any pharmacological tool, careful dose-response studies and appropriate control groups are essential for the robust interpretation of experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the effects of PD 134308 (CI-988), a CCK-B antagonist, on the punished responding of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CI-988 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling PD-134308 for Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of the selective cholecystokinin (B1591339) B (CCK-B) receptor antagonist, PD-134308, with tritium (B154650) ([³H]) for use in in vitro receptor autoradiography. The protocols are designed to guide researchers in the synthesis of [³H]PD-134308 and its application in localizing and quantifying CCK-B receptors in tissue sections.
Introduction
PD-134308, with the chemical name (R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea, is a potent and selective antagonist for the CCK-B receptor. The CCK-B receptor, also known as the gastrin receptor, is a G protein-coupled receptor found predominantly in the central nervous system and the gastrointestinal tract.[1][2][3] It plays a role in various physiological processes, including anxiety, pain perception, and gastric acid secretion.[2][3] Radiolabeled PD-134308 is an invaluable tool for studying the distribution, density, and pharmacology of CCK-B receptors in various tissues. Tritium ([³H]) is a suitable radioisotope for this purpose due to its high specific activity and the high resolution it affords in autoradiography.[4]
Radiolabeling of PD-134308 with Tritium
The method of choice for radiolabeling PD-134308 is catalytic hydrogen isotope exchange, which introduces tritium into the aromatic rings of the molecule. This method is advantageous as it preserves the chemical structure of the compound.[4][5]
Experimental Protocol: Tritium Labeling of PD-134308
Materials:
-
PD-134308
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C, 10%) or Crabtree's catalyst ([Ir(COD)(Py)(PCy₃)]PF₆)
-
Anhydrous solvent (e.g., ethyl acetate, dioxane, or dichloromethane)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Preparation: In a glovebox under an inert atmosphere, dissolve PD-134308 in the chosen anhydrous solvent in a reaction vessel.
-
Catalyst Addition: Add the catalyst (e.g., 10% Pd/C, typically 10-50% by weight of the substrate).
-
Tritiation: Connect the reaction vessel to a tritium gas manifold. Freeze-pump-thaw the mixture to remove any dissolved gases. Introduce tritium gas to the desired pressure (typically 0.5-1 bar).
-
Reaction: Stir the reaction mixture at room temperature for a specified period (ranging from a few hours to overnight). The reaction time will influence the specific activity achieved.
-
Quenching and Filtration: After the reaction, carefully vent the excess tritium gas. Add a hydrogen source (e.g., H₂ gas or a protic solvent like methanol) to quench the reaction and remove labile tritium. Filter the mixture through a syringe filter (e.g., 0.22 µm) to remove the catalyst.
-
Purification: Purify the crude product using reversed-phase HPLC.[6][7][8] A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is a common mobile phase. Monitor the eluent with both a UV detector and a radioactivity detector to identify the [³H]PD-134308 peak.
-
Analysis and Quantification: Collect the radioactive peak. Determine the radiochemical purity by analytical HPLC. Measure the radioactivity of an aliquot using a liquid scintillation counter to calculate the specific activity (Ci/mmol).
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Binding Affinity (Ki) of PD-134308 for human CCK-B receptor | 1.90 nM | |
| Theoretical Maximum Specific Activity of Tritium | 28.8 Ci/mmol per tritium atom | [4] |
| Achievable Specific Activity for [³H]PD-134308 | 15 - 50 Ci/mmol | Estimated based on similar labeling procedures |
| Radiochemical Purity (post-HPLC) | >98% | [7][8] |
In Vitro Receptor Autoradiography with [³H]PD-134308
This protocol outlines the use of the synthesized [³H]PD-134308 to visualize CCK-B receptors in tissue sections.
Experimental Protocol: Autoradiography
Materials:
-
Frozen tissue sections (e.g., brain, gastrointestinal tract) mounted on microscope slides (10-20 µm thick).[9][10]
-
[³H]PD-134308
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Unlabeled PD-134308 (for determining non-specific binding)
-
Wash buffer (ice-cold assay buffer)
-
Distilled water (ice-cold)
-
Tritium-sensitive phosphor imaging plates or autoradiography film
-
Tritium standards
-
Phosphor imager or densitometry setup
Procedure:
-
Tissue Preparation: Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubation: Pre-incubate the slides in assay buffer for 15-30 minutes at room temperature to remove endogenous ligands.[9]
-
Incubation: Incubate the slides with a solution of [³H]PD-134308 in assay buffer. A typical concentration is 1-5 nM. For determining non-specific binding, incubate a parallel set of slides in the same concentration of [³H]PD-134308 supplemented with a high concentration of unlabeled PD-134308 (e.g., 1-10 µM).[9] Incubation is typically carried out for 60-120 minutes at room temperature.[10]
-
Washing: After incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple short washes (e.g., 2 x 2 minutes).[10]
-
Rinse: Briefly rinse the slides in ice-cold distilled water to remove buffer salts.[9][10]
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette, along with tritium standards.[9][10] The exposure time will depend on the specific activity of the ligand and the density of receptors, and can range from several days to weeks.
-
Imaging and Analysis: Scan the phosphor imaging plate using a phosphor imager or develop the film.[10] Quantify the signal intensity in different regions of interest using appropriate software, and calibrate the signal using the tritium standards to determine the density of binding sites (fmol/mg tissue equivalent).[11]
Visualizations
Caption: Workflow for the radiolabeling of PD-134308 with tritium.
Caption: Simplified signaling pathway of the CCK-B receptor.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and high-performance liquid chromatographic purification of tritiated thyrotrophin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic analysis and purification of multiply tritium-labelled eicosanoids (Conference) | ETDEWEB [osti.gov]
- 8. akjournals.com [akjournals.com]
- 9. Autoradiography [fz-juelich.de]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Quantitative receptor autoradiography with tritium-labeled ligands: comparison of biochemical and densitometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
PD-134308 Administration in Animal Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134308, also known as CI-988, is a potent and selective antagonist of the cholecystokinin (B1591339) type B (CCK-B) receptor.[1][2] Cholecystokinin (CCK) is a neuropeptide implicated in various physiological processes, including anxiety and panic disorders. The CCK-B receptor subtype is predominantly found in the central nervous system and is believed to play a crucial role in mediating the anxiogenic effects of CCK.[1][3] Consequently, antagonists like PD-134308 that block this receptor have been investigated as potential anxiolytic agents. This document provides detailed application notes and protocols for the administration of PD-134308 in common animal models of anxiety.
Mechanism of Action
PD-134308 exerts its anxiolytic effects by competitively binding to and blocking the CCK-B receptors in the brain.[1][4] This action prevents the endogenous ligand, CCK, from activating these receptors. The activation of CCK-B receptors is associated with increased neuronal excitability and anxiety-like behaviors. By antagonizing this pathway, PD-134308 is thought to reduce the anxiogenic signaling cascade, leading to a calming effect. Notably, the anxiolytic effects of PD-134308 are achieved without the sedative side effects commonly associated with benzodiazepines.[1]
Figure 1: Signaling pathway of PD-134308 as a CCK-B receptor antagonist.
Data Presentation
The following tables summarize the quantitative data on the efficacy of PD-134308 in various preclinical models of anxiety.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Species | Assay | Reference |
| IC50 | 1.6 nM | Rat | Radioligand binding assay | [1] |
| Ke | 7.82 nM | Rat | CCK-evoked responses in lateral hypothalamic slice | [1] |
Table 2: Efficacy in Rodent Models of Anxiety
| Animal Model | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Black/White Box Test | Mouse | Subcutaneous, Oral | Not specified | Potent anxiolytic effects | [1] |
| Elevated Plus Maze | Rat | Not specified | Not specified | Anxiolytic effects comparable to diazepam without sedation | [1] |
| Social Interaction Test | Rat | Not specified | Not specified | Potent anxiolytic effects comparable to diazepam | [1] |
| Conditioned Place Preference | Rat | Intraperitoneal (IP) | 0.1 - 3 mg/kg | Did not induce place preference or aversion alone | [5] |
Table 3: Efficacy in Non-Rodent Models of Anxiety
| Animal Model | Species | Route of Administration | Effective Dose | Key Findings | Reference |
| Punished Responding (Conflict Test) | Squirrel Monkey | Intramuscular (i.m.) | 3.0 mg/kg | Peak increase of 150% in punished responding | [6] |
| Marmoset Human Threat Test | Marmoset | Not specified | Not specified | Powerful anxiolytic activity | [1] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the anxiolytic effects of PD-134308 are provided below.
Elevated Plus Maze (EPM) for Rats
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor. For rats, a common dimension is arms of 50 cm long and 10 cm wide, with the enclosed arms having 40 cm high walls.
-
The maze should be placed in a dimly lit room.
Procedure:
-
Habituation: Allow the rats to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer PD-134308 or vehicle control at the desired dose and route. The pre-treatment time will depend on the pharmacokinetic profile of the compound and the route of administration.
-
Testing:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.[7]
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.
References
- 1. protocols.io [protocols.io]
- 2. 5.2. Social Interaction Test [bio-protocol.org]
- 3. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. anilocus.com [anilocus.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PD-134308 for Selective CCK2R Blockade in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cholecystokinin (B1591339) 2 Receptor (CCK2R), also known as CCKBR, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathophysiological processes, including gastric acid secretion, anxiety, and the proliferation of certain cancers like medullary thyroid carcinoma and small cell lung cancer.[1][2][3] The endogenous ligands for CCK2R include gastrin and cholecystokinin (CCK).[1] PD-134308 (also known as CI-988) is a potent and highly selective non-peptide antagonist of CCK2R.[4][5] Its high affinity and selectivity make it an invaluable tool for in vitro studies aimed at elucidating the role of CCK2R signaling and for screening potential therapeutic agents targeting this receptor. These application notes provide detailed protocols for using PD-134308 in various cell-based assays.
Mechanism of Action
PD-134308 acts as a competitive antagonist at the CCK2R. Upon activation by its ligands (gastrin or CCK), CCK2R primarily couples to Gq/11 proteins, initiating a downstream signaling cascade.[6][7][8] This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6] These events lead to the activation of downstream pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation.[1][4][6] PD-134308 selectively binds to CCK2R, preventing ligand binding and thereby inhibiting the initiation of this entire signaling cascade.
Data Presentation: Potency and Selectivity of PD-134308
PD-134308 demonstrates high potency in blocking CCK2R and remarkable selectivity over the related CCK1R. This makes it an ideal tool for specifically studying CCK2R-mediated effects without confounding off-target activities.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 1.7 nM | Mouse cortex CCK2 | [4][5] |
| Ki | 4.5 nM | NCI-H727 cells (human lung cancer) | [4][5] |
| Ki | 0.5 nM | CCK2R | [10] |
| Selectivity | >1600-fold | for CCK2R over CCK1R | [4][5] |
Experimental Protocols
General Guidelines for Handling PD-134308
-
Solubility : PD-134308 is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution (e.g., 10 mM in DMSO) and then dilute it to the final working concentration in the cell culture medium.
-
Storage : Store the solid compound and stock solutions at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol: Cell Proliferation Assay (MTT-based)
This protocol assesses the ability of PD-134308 to inhibit cell proliferation induced by a CCK2R agonist like CCK-8 (Cholecystokinin octapeptide, sulfated).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS).
-
Serum-free medium.
-
PD-134308 (CI-988).
-
CCK-8 (sulfated).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[11]
-
Adherence : Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Serum Starvation : Gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for another 24 hours to synchronize the cells in the G0 phase.
-
Treatment : Prepare treatment media containing various concentrations of PD-134308 (e.g., 0.1 nM to 10 µM) with or without a fixed concentration of CCK-8 (e.g., 100 nM). Also include controls: medium alone, medium with DMSO (vehicle control), and medium with CCK-8 alone.
-
Remove the serum-free medium and add 100 µL of the respective treatment media to the wells.
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 15 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Solubilization : Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
Expected Results: CCK-8 treatment should increase cell proliferation compared to the control. PD-134308 is expected to inhibit this CCK-8-induced proliferation in a dose-dependent manner.[4] At higher concentrations (e.g., 3 µM), PD-134308 may also inhibit the basal growth of some cancer cell lines.[4][5]
Protocol: Intracellular Calcium Mobilization Assay
This protocol measures the ability of PD-134308 to block agonist-induced increases in intracellular calcium concentration.
Principle: CCK2R activation leads to a rapid increase in intracellular Ca2+ released from the endoplasmic reticulum.[6] This can be measured using fluorescent calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) that exhibit an increase in fluorescence intensity upon binding to free Ca2+.
Materials:
-
CCK2R-expressing cells (e.g., CHO-K1 or HEK293 transfected with CCK2R).[2][12]
-
Black, clear-bottom 96-well plates.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PD-134308.
-
CCK-8 (or another CCK2R agonist).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding : Seed cells into a black, clear-bottom 96-well plate and grow to near confluence.
-
Dye Loading : Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.
-
Washing : Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Antagonist Pre-incubation : Add various concentrations of PD-134308 (or vehicle) to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement : Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the dye (e.g., 485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Agonist Injection : Using the plate reader's injector, add a pre-determined concentration of CCK-8 (that elicits a robust response, e.g., EC₈₀) to the wells.
-
Data Acquisition : Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
Expected Results: Cells treated with CCK-8 alone should show a rapid and transient increase in fluorescence. Pre-incubation with PD-134308 is expected to inhibit this calcium spike in a dose-dependent manner.[4]
Protocol: Western Blot for ERK Phosphorylation
This protocol determines if PD-134308 can block agonist-induced activation of the MAPK/ERK signaling pathway.
Principle: Activation of the MAPK/ERK pathway involves the phosphorylation of ERK1/2. Western blotting with antibodies specific to the phosphorylated form of ERK (p-ERK) and total ERK (t-ERK) allows for the quantification of pathway activation.
Materials:
-
CCK2R-expressing cells.
-
6-well plates.
-
Serum-free medium.
-
PD-134308 and CCK-8.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-ERK1/2, anti-t-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Starvation : Grow cells in 6-well plates to 80-90% confluence, then serum-starve overnight.
-
Pre-treatment : Pre-incubate cells with desired concentrations of PD-134308 or vehicle (DMSO) for 1-2 hours.
-
Stimulation : Stimulate the cells with CCK-8 (e.g., 100 nM) for a short period (e.g., 5-15 minutes), which should correspond to the peak of ERK phosphorylation.
-
Cell Lysis : Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour in blocking buffer.
-
Incubate with the primary antibody against p-ERK (e.g., overnight at 4°C).
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection : Apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for total-ERK as a loading control.
Expected Results: CCK-8 stimulation should cause a significant increase in the p-ERK/t-ERK ratio. Pre-treatment with PD-134308 is expected to antagonize this effect in a dose-dependent manner.[4]
References
- 1. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.uky.edu [medicine.uky.edu]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes: PD-134308 in Tumor Cell Proliferation Research
Product Name: PD-134308 (also known as CI-988)
Target: Cholecystokinin (B1591339) 2 Receptor (CCK2R)
For Research Use Only.
Introduction
PD-134308 is a potent, selective, and orally active antagonist of the cholecystokinin 2 receptor (CCK2R), also known as the gastrin receptor.[1][2] The CCK2R is a G-protein coupled receptor that, upon activation by its ligands gastrin or cholecystokinin (CCK), can trigger signaling cascades involved in cell proliferation, survival, and migration. Expression of CCK2R has been identified in various tumor types, including medullary thyroid carcinoma, small cell lung cancer, and some gastrointestinal, pancreatic, and ovarian cancers, making it a target of interest in oncology research.[3][4] PD-134308 serves as a critical tool for investigating the role of the gastrin/CCK2R signaling axis in promoting tumor cell proliferation and for evaluating the therapeutic potential of CCK2R antagonism.
Mechanism of Action
PD-134308 exerts its anti-proliferative effects by competitively binding to CCK2R, thereby blocking the downstream signaling initiated by gastrin or CCK. In cancer cells expressing CCK2R, ligand binding typically leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade, involving molecules such as ERK.[1] The activation of these pathways promotes gene transcription and protein synthesis necessary for cell cycle progression and proliferation. PD-134308 inhibits these effects, leading to a reduction in tumor cell growth.[1] Specifically, it has been shown to block CCK-induced ERK phosphorylation, increases in cytosolic calcium, and EGFR transactivation.[1]
Caption: PD-134308 blocks Gastrin/CCK binding to CCK2R, inhibiting proliferation.
Quantitative Data Summary
The following table summarizes the key efficacy parameters of PD-134308 in various experimental models. This data is essential for dose-response study design and interpretation of results.
| Parameter | Value | Cell Line / Model | Comments | Source |
| IC₅₀ | 1.7 nM | Mouse Cortex CCK2R | Demonstrates high potency for the target receptor. | [1][2] |
| Kᵢ | 4.5 nM | NCI-H727 (Lung Cancer) | High-affinity binding to human cancer cells expressing CCK2R. | [1][2] |
| In Vitro Inhibition | 3 µM | NCI-H727 (Lung Cancer) | Concentration that inhibits basal cell growth. | [1][2] |
| In Vivo Efficacy | 10 mg/kg/day (p.o.) | Colorectal Cancer Xenograft | Resulted in a 53% inhibition of tumor growth over 20 days. | [1] |
Protocols
The following protocols provide detailed methodologies for studying the effects of PD-134308 on tumor cell proliferation.
Caption: General experimental workflow for in vitro analysis of PD-134308.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
CCK2R-expressing cancer cell line (e.g., NCI-H727)
-
Complete cell culture medium
-
PD-134308
-
Gastrin or CCK peptide (optional, for stimulation)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of PD-134308 at various concentrations in serum-free medium. If studying ligand-stimulated proliferation, also prepare a 2X stock of gastrin/CCK.
-
Treatment: Remove the medium from the wells. Add 100 µL of the prepared 2X compound solutions to the respective wells. For controls, add medium only (untreated) or medium with the vehicle (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of PD-134308 to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol assesses the inhibition of the MAPK/ERK signaling pathway by PD-134308.
Materials:
-
CCK2R-expressing cancer cell line
-
6-well cell culture plates
-
PD-134308
-
Gastrin or CCK peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal signaling, starve the cells in serum-free medium for 12-24 hours.
-
Pre-treatment: Treat the starved cells with the desired concentration of PD-134308 (e.g., 1-10 µM) or vehicle for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with gastrin or CCK (e.g., 100 nM) for 5-15 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately place the plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), boil in Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody against phospho-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-ERK to total ERK to determine the effect of PD-134308 on signaling.
References
Troubleshooting & Optimization
troubleshooting PD-134308 low potency in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD-134308 in vitro. Our resources are designed to help you address common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no agonist activity with PD-134308 in my in vitro assay?
This is a common point of confusion. PD-134308 (also known as CI-988) is a potent and selective antagonist of the Cholecystokinin 2 Receptor (CCK2R), not an agonist.[1][2] Its primary function is to block the receptor and inhibit the biological effects of CCK2R agonists like cholecystokinin-8 (CCK-8) or pentagastrin. Therefore, you should not expect to see agonist activity (e.g., an increase in intracellular calcium or inositol (B14025) phosphate (B84403) production) when applying PD-134308 alone. Instead, its potency is measured by its ability to inhibit the response induced by a known CCK2R agonist.
Q2: How can I confirm that my PD-134308 is active if it's an antagonist?
To verify the activity of PD-134308, you should perform an antagonist assay. This typically involves stimulating CCK2R-expressing cells with a known agonist (e.g., CCK-8) in the presence of varying concentrations of PD-134308. A successful experiment will show a concentration-dependent inhibition of the agonist-induced signal.
Q3: What are the expected potency values for PD-134308 as an antagonist?
PD-134308 is a highly potent CCK2R antagonist. The reported inhibitory concentrations can vary slightly depending on the experimental system. Below is a summary of reported values:
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 1.7 nM | Mouse cortex CCK2 | [1][2] |
| Kᵢ | 4.5 nM | NCI-H727 cells | [1][2] |
| Kᵢ | 0.5 nM | CCK2R | [3] |
Q4: I'm not seeing efficient blocking of my agonist with PD-134308. What could be the issue?
Several factors could contribute to the apparent low potency of PD-134308 in an antagonist assay. Please refer to our detailed troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide for Low Antagonist Potency of PD-134308
This guide is designed to help you identify and resolve common issues when using PD-134308 as a CCK2R antagonist in vitro.
Problem Area 1: Compound and Reagents
| Question | Possible Cause | Solution |
| Is my PD-134308 solution prepared correctly? | Poor Solubility: PD-134308, like many peptide mimetics, may have limited solubility in aqueous buffers. | Initially dissolve PD-134308 in a small amount of an organic solvent like DMSO. Subsequently, dilute it to the final working concentration in your assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Instability: The compound may degrade if stored improperly or for extended periods in solution. | Prepare fresh stock solutions of PD-134308 for your experiments. Aliquot and store lyophilized powder at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Is the agonist concentration appropriate? | Agonist concentration is too high: An excessively high concentration of the agonist (e.g., CCK-8) can make it difficult for a competitive antagonist like PD-134308 to effectively block the receptor. | Use an agonist concentration that elicits a submaximal response, typically the EC₈₀ (the concentration that produces 80% of the maximal response). This will provide a sufficient signal window to observe inhibition by PD-134308. |
Problem Area 2: Cell-Based Assay System
| Question | Possible Cause | Solution |
| Is my cell line appropriate for this assay? | Low or variable CCK2R expression: The cell line may not express a sufficient number of CCK2 receptors, or the expression level may vary with passage number. | Use a cell line with confirmed and stable expression of CCK2R. Commonly used models include HEK293 or CHO cells stably transfected with the human CCK2R.[4][5][6] Some cell lines, like the rat pancreatic cell line AR42J, endogenously express CCK2R.[6] Regularly verify receptor expression levels via methods like qPCR or radioligand binding. |
| Poor cell health: Unhealthy or stressed cells will not respond optimally to stimuli. | Ensure cells are healthy, in the logarithmic growth phase, and are seeded at an appropriate density. Perform a cell viability assay to rule out any cytotoxic effects of the compounds or assay reagents. | |
| Are my assay conditions optimal? | Incorrect incubation times: The pre-incubation time with the antagonist may be too short, or the agonist stimulation time may not be optimal for the chosen readout. | For a competitive antagonist, pre-incubate the cells with PD-134308 for a sufficient period (e.g., 15-30 minutes) before adding the agonist to allow the antagonist to reach binding equilibrium with the receptor. Optimize the agonist stimulation time to capture the peak signal for your specific assay (e.g., calcium mobilization is rapid, while inositol phosphate accumulation occurs over a longer period). |
| Assay buffer components: Components in the assay buffer or cell culture medium could interfere with the assay. | Use a simple, defined assay buffer (e.g., HBSS with HEPES). If using cell culture medium, be aware that components like serum proteins could potentially bind to the compound. |
Signaling Pathways and Workflows
CCK2 Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by a CCK2R agonist and the point of inhibition by an antagonist like PD-134308.
Experimental Workflow for Determining Antagonist Potency (IC₅₀)
This workflow outlines the key steps for assessing the inhibitory potency of PD-134308.
Troubleshooting Decision Tree
If you are still encountering issues, this decision tree can help you systematically troubleshoot your experiment.
Experimental Protocols
Calcium Mobilization Assay for PD-134308 Antagonist Activity
This protocol describes how to measure the ability of PD-134308 to inhibit agonist-induced calcium mobilization in CCK2R-expressing cells.
Materials:
-
HEK293 cells stably expressing human CCK2R (HEK293-CCK2R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PD-134308
-
CCK2R agonist (e.g., CCK-8 or pentagastrin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Preparation:
-
The day before the assay, seed HEK293-CCK2R cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02-0.04%) in HBSS with HEPES.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Gently wash the cells 2-3 times with HBSS with HEPES to remove excess dye. Leave a final volume of buffer in each well.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of PD-134308 in HBSS with HEPES.
-
Prepare the CCK2R agonist at a concentration of 2X its EC₈₀.
-
Place the plate in the fluorescence reader.
-
Add the PD-134308 dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Program the instrument to inject the agonist solution and immediately begin kinetic fluorescence reading (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the PD-134308 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Inositol Monophosphate (IP1) Accumulation Assay for PD-134308 Antagonist Activity
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, and is a robust method for quantifying Gq-coupled receptor activity.
Materials:
-
CHO cells stably expressing human CCK2R (CHO-CCK2R)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
PD-134308
-
CCK2R agonist (e.g., CCK-8 or pentagastrin)
-
IP1-HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, lysis buffer, and stimulation buffer)
-
Lithium chloride (LiCl)
-
White 96-well or 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed CHO-CCK2R cells into the microplates and grow to near confluency.
-
-
Assay Protocol:
-
Remove the culture medium.
-
Add stimulation buffer containing LiCl (typically 10-50 mM) to each well.
-
Add serial dilutions of PD-134308 to the appropriate wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add the CCK2R agonist (at its EC₈₀ concentration).
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Lyse the cells by adding the lysis buffer from the kit, which also contains the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Calculate the percent inhibition caused by PD-134308 at each concentration relative to the agonist-only control.
-
Plot the percent inhibition against the logarithm of the PD-134308 concentration and fit the curve to determine the IC₅₀.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD-134308 Concentration for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PD-134308 for in vivo experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is PD-134308 and what is its primary mechanism of action?
A1: PD-134308, also known as CI-988, is a potent and selective antagonist of the Cholecystokinin (B1591339) 2 Receptor (CCK2R). It exhibits high selectivity for the CCK2R over the CCK1R. Its mechanism of action involves blocking the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, to the CCK2R, thereby inhibiting downstream signaling pathways. This antagonism can lead to various physiological effects, including anxiolytic and anti-tumor activities.
Q2: What is a typical starting dose for PD-134308 in a mouse or rat model?
A2: The optimal dose of PD-134308 can vary significantly depending on the animal model, the disease indication, and the route of administration. Based on published studies, a common starting dose range for intraperitoneal (i.p.) or subcutaneous (s.c.) administration in rodents is between 0.1 mg/kg and 10 mg/kg. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and formulate PD-134308 for in vivo administration?
A3: The formulation of PD-134308 for in vivo use depends on its solubility characteristics and the chosen route of administration. For many small molecules like PD-134308, which may have limited aqueous solubility, a common approach is to first dissolve the compound in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution is then further diluted in a vehicle suitable for injection, such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or polyethylene (B3416737) glycol (PEG). It is critical to ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity. A pilot study to assess the tolerability of the vehicle in your animal model is highly recommended.
Q4: What are the expected pharmacokinetic properties of PD-134308?
A4: Detailed pharmacokinetic data for PD-134308 in various preclinical models is not extensively consolidated in the public domain. However, for small molecule antagonists, factors such as half-life, bioavailability, and clearance will influence the dosing regimen. It is recommended to either conduct a preliminary pharmacokinetic study or to design initial efficacy studies with multiple time points to empirically determine the duration of action and the optimal dosing frequency.
Q5: How can I confirm that PD-134308 is engaging its target in vivo?
A5: Target engagement can be assessed through pharmacodynamic (PD) marker analysis. Since PD-134308 antagonizes the CCK2R, you can measure the downstream effects of this inhibition. For example, if studying its effects on gastric acid secretion, you could measure changes in gastric pH or the expression of markers in enterochromaffin-like (ECL) cells. In cancer models, you could assess the phosphorylation status of downstream signaling proteins like ERK in tumor tissue.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable in vivo effect | Inadequate Dose: The concentration of PD-134308 may be too low to achieve sufficient receptor occupancy. | Perform a dose-response study, starting with the reported effective dose ranges from the literature and escalating until a biological effect is observed or toxicity becomes a concern. |
| Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. | Consider a different route of administration (e.g., intravenous vs. intraperitoneal) or optimize the formulation to improve solubility and absorption. | |
| Rapid Metabolism/Clearance: The compound may be cleared from the system before it can exert its effect. | Increase the dosing frequency or consider a different formulation that provides sustained release. A preliminary pharmacokinetic study can help determine the compound's half-life. | |
| Incorrect Timing of Assessment: The endpoint may be measured at a time point when the drug's effect has already diminished. | Conduct a time-course experiment to identify the peak effect of the compound. | |
| High Variability in Animal Responses | Inconsistent Dosing: Inaccurate preparation of the dosing solution or inconsistent administration technique. | Ensure the dosing solution is homogenous before each injection. Standardize the injection procedure and ensure all personnel are properly trained. |
| Biological Variability: Inherent differences in the animal model. | Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched. | |
| Adverse Effects or Toxicity | Vehicle Toxicity: The vehicle used to dissolve and administer PD-134308 may be causing adverse effects. | Run a vehicle-only control group to assess its tolerability. If the vehicle is toxic, consider alternative formulations with lower concentrations of organic solvents or different solubilizing agents. |
| Off-Target Effects: At high concentrations, the compound may interact with other receptors or cellular targets. | If possible, reduce the dose while still maintaining efficacy. Confirm the specificity of the effect by including appropriate controls. | |
| Compound Precipitation: The compound may be precipitating out of solution upon injection, leading to local irritation or embolism. | Visually inspect the formulation for any precipitation before injection. If precipitation is observed, reformulate to improve solubility. |
Quantitative Data Summary
The following table summarizes reported in vivo doses for PD-134308 and other CCK2R antagonists. Note that optimal doses will vary based on the specific experimental conditions.
| Compound | Animal Model | Indication | Dose | Route of Administration |
| PD-134308 (CI-988) | Squirrel Monkey | Anxiety | 0.03 - 3.0 mg/kg | Intramuscular (i.m.) |
| PD-134308 (CI-988) | Mouse (xenograft) | Colon Cancer | Not specified | Not specified |
| YF476 | Mouse (GEMM) | Pancreatic Cancer | 250 and 500 ppm in diet | Oral (in diet) |
| JNJ-26070109 | Rat | Gastric Acid Secretion | 30 µmol/kg | Oral (p.o.) |
| Proglumide | Mouse (orthotopic) | Pancreatic Cancer | Not specified | In drinking water |
Experimental Protocols
Protocol 1: Dose-Response Study for PD-134308 in a Mouse Tumor Model
This protocol outlines a general procedure to determine the optimal dose of PD-134308 for inhibiting tumor growth in a xenograft mouse model.
1. Materials:
- PD-134308
- Vehicle components (e.g., DMSO, Tween 80, Saline)
- Tumor cells of interest
- Immunocompromised mice (e.g., nude or SCID)
- Calipers for tumor measurement
- Standard animal housing and husbandry equipment
2. Methods:
Visualizations
Signaling Pathway
Caption: CCK2R signaling pathway and the inhibitory action of PD-134308.
Experimental Workflow
Caption: Workflow for optimizing PD-134308 concentration in vivo.
improving the solubility of PD-134308 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCK2 receptor antagonist, PD-134308. The focus of this guide is to address challenges related to its solubility in aqueous buffers for experimental use.
Troubleshooting Guide
Issue: Precipitation of PD-134308 in Aqueous Buffer or Cell Culture Media
It is a common observation that a clear stock solution of PD-134308 in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), precipitates when diluted into an aqueous buffer or cell culture medium. This occurs because PD-134308 is a hydrophobic compound with low aqueous solubility. The abrupt change in solvent polarity upon dilution causes the compound to "crash out" of the solution.
Troubleshooting Flowchart
Below is a workflow to diagnose and resolve precipitation issues with PD-134308.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of PD-134308?
A1: Due to its hydrophobic nature, PD-134308 is best dissolved in a polar aprotic solvent like 100% DMSO to prepare a high-concentration stock solution.
Q2: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is tolerated, with concentrations below 0.1% being ideal.[1][2] Primary cells may be more sensitive.[1] Always include a vehicle control (media with the same final concentration of DMSO without PD-134308) in your experiments.
Q3: My compound precipitates even when the final DMSO concentration is low. What else can I do?
A3: If precipitation still occurs, consider the following:
-
Use Pre-warmed Media: Always add the PD-134308 stock solution to an aqueous buffer or cell culture medium that has been pre-warmed to 37°C.[3]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform a serial dilution.[4] First, add the stock to a smaller volume of warm media, mix gently, and then add this intermediate dilution to the final volume.
-
Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4]
-
Lower Final Concentration: The desired final concentration of PD-134308 may be above its aqueous solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration in your specific medium.
Q4: Can I use other solvents besides DMSO?
A4: While other organic solvents like ethanol (B145695) can also dissolve hydrophobic compounds, DMSO is generally preferred for its miscibility with water and its ability to dissolve a wide range of compounds.[5] If you must use another solvent, ensure it is compatible with your experimental system and that you perform appropriate vehicle controls. Some researchers have also explored the use of co-solvents like PEG400 or non-ionic surfactants like Tween 80 to improve solubility.[6]
Quantitative Data Summary
The following table provides examples of dilutions of a 10 mM PD-134308 stock solution in DMSO to achieve various final concentrations and the resulting final DMSO percentage. This illustrates the importance of a high-concentration stock solution to minimize the final DMSO percentage in your experiment.
| Stock Concentration (in 100% DMSO) | Volume of Stock to Add to 1 mL of Media | Final PD-134308 Concentration | Final DMSO Concentration |
| 10 mM | 1 µL | 10 µM | 0.1% |
| 10 mM | 0.5 µL | 5 µM | 0.05% |
| 10 mM | 0.1 µL | 1 µM | 0.01% |
| 1 mM | 10 µL | 10 µM | 1.0% |
| 1 mM | 1 µL | 1 µM | 0.1% |
Experimental Protocols
Protocol 1: Preparation of PD-134308 Stock and Working Solutions
This protocol describes the preparation of a DMSO stock solution and its subsequent dilution into an aqueous buffer or cell culture medium.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the required amount of PD-134308 powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or complete cell culture medium (containing serum, if applicable) to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready to be used in your experiment.
-
Protocol 2: Determination of Maximum Soluble Concentration
This protocol helps to determine the highest concentration of PD-134308 that can be achieved in your specific aqueous buffer or cell culture medium without precipitation.
Methodology:
-
Prepare a Serial Dilution of PD-134308 in DMSO:
-
Start with your highest concentration DMSO stock of PD-134308.
-
Prepare a 2-fold serial dilution in 100% DMSO.
-
-
Addition to Aqueous Media:
-
In a 96-well clear-bottom plate, add a fixed volume of your pre-warmed (37°C) aqueous buffer or cell culture medium to each well (e.g., 198 µL).
-
Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final PD-134308 concentrations with a constant final DMSO percentage.
-
Include a vehicle control well containing only the medium and the same volume of DMSO.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1 hour, and 4 hours).
-
For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of PD-134308 that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under your experimental conditions.
-
Signaling Pathway
PD-134308 is a selective antagonist of the Cholecystokinin (B1591339) 2 Receptor (CCK2R). The activation of CCK2R by its endogenous ligands, cholecystokinin (CCK) and gastrin, primarily initiates a Gq protein-coupled signaling cascade.
References
Technical Support Center: Addressing PD-134308 Non-Specific Binding in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered during assays involving the CCK-B antagonist, PD-134308.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my PD-134308 assay?
Q2: I'm observing high background signal in my radioligand binding assay with PD-134308. What are the likely causes?
A: High background signal is a direct consequence of excessive non-specific binding. Several factors can contribute to this issue:
-
Hydrophobic Interactions: PD-134308, like many small molecules, may possess hydrophobic regions that can interact non-specifically with hydrophobic surfaces or pockets on proteins and plasticware.[1]
-
Electrostatic Interactions: Charged residues on PD-134308 can interact with oppositely charged surfaces or molecules in the assay.
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or the absence of effective blocking agents can exacerbate non-specific binding.[2][3]
-
Radioligand Quality: Impurities or degradation of the radiolabeled PD-134308 can contribute to high background.
Q3: How can I reduce non-specific binding in my PD-134308 assay?
A: A systematic approach to optimizing your assay conditions is crucial. Here are several strategies you can employ:
-
Optimize Buffer Composition:
-
pH Adjustment: Adjust the buffer pH to a level that minimizes the overall charge of PD-134308 or the assay components it might be binding to non-specifically.[2][3]
-
Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to shield electrostatic interactions that contribute to non-specific binding.[2][3]
-
-
Utilize Blocking Agents:
-
Proteins: Add inert proteins like Bovine Serum Albumin (BSA) or casein to your assay buffer. These proteins will bind to non-specific sites on your assay components, effectively "blocking" them from interacting with PD-134308.[4][5][6][7] Casein has been shown to be a more effective blocking agent than BSA in some enzyme-linked immunosorbent assays.[5]
-
Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to disrupt non-specific hydrophobic interactions.[1][2]
-
-
Proper Experimental Controls:
-
Always include a "non-specific binding" control in your experiment. This is typically achieved by adding a high concentration of a non-labeled competing ligand that will saturate the specific binding sites, allowing you to measure only the non-specific binding.
-
Troubleshooting Guide
Issue: High Non-Specific Binding Detected
This troubleshooting guide provides a step-by-step approach to identify and resolve the root cause of high non-specific binding in your PD-134308 assays.
Caption: Troubleshooting workflow for addressing high non-specific binding.
Data Presentation: Impact of Blocking Agents and Buffer Conditions
The following table summarizes hypothetical, yet representative, quantitative data illustrating the impact of different blocking agents and buffer modifications on non-specific binding in a PD-134308 radioligand binding assay.
| Assay Condition | Blocking Agent | NaCl Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Non-Specific Binding of Total |
| 1 (Control) | None | 150 mM | 12,500 | 7,500 | 5,000 | 60.0% |
| 2 | 1% BSA | 150 mM | 11,000 | 3,300 | 7,700 | 30.0% |
| 3 | 1% Casein | 150 mM | 10,500 | 2,100 | 8,400 | 20.0% |
| 4 | 1% Casein | 300 mM | 10,200 | 1,530 | 8,670 | 15.0% |
| 5 | 1% Casein + 0.05% Tween-20 | 300 mM | 10,000 | 1,000 | 9,000 | 10.0% |
CPM = Counts Per Minute
Experimental Protocols
Detailed Protocol for a CCK-B Receptor Radioligand Binding Assay with PD-134308
This protocol is a general guideline and may require optimization for your specific experimental setup.
1. Materials and Reagents:
-
Membrane Preparation: Homogenates from cells or tissues expressing the CCK-B receptor.
-
Radioligand: [³H]PD-134308 or other suitable radiolabeled CCK-B antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agents: Bovine Serum Albumin (BSA) or Casein.
-
Non-ionic Detergent (optional): Tween-20.
-
Unlabeled Ligand: A high concentration of a non-radiolabeled CCK-B antagonist (e.g., unlabeled PD-134308) for determining non-specific binding.
-
96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI) can help reduce non-specific binding to the filter itself.
-
Scintillation Cocktail and Counter.
2. Experimental Workflow:
Caption: General workflow for a radioligand binding assay.
3. Detailed Steps:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh buffer to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane homogenate, radiolabeled PD-134308, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane homogenate, radiolabeled PD-134308, and a saturating concentration of unlabeled CCK-B antagonist.
-
Blank Wells (optional): Add assay buffer and radiolabeled PD-134308 (no membranes) to measure background counts.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). Incubation times and temperatures should be optimized for your specific system.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the percentage of non-specific binding relative to total binding to assess the quality of the assay. Ideally, non-specific binding should be less than 30% of the total binding.
-
By following these guidelines and systematically troubleshooting, researchers can minimize non-specific binding in their PD-134308 assays, leading to more accurate and reliable data for their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. swordbio.com [swordbio.com]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of PD-XXXXXX Analogues
Welcome to the technical support center for researchers working with PD-XXXXXX analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor oral bioavailability of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of PD-XXXXXX analogues?
The poor oral bioavailability of PD-XXXXXX analogues, which are peptide-like compounds, is typically attributed to several factors:
-
Enzymatic Degradation: These compounds are susceptible to degradation by proteolytic enzymes in the gastrointestinal (GI) tract, such as pepsin, trypsin, and chymotrypsin.[1][2][3]
-
Poor Permeability: Due to their molecular size and physicochemical properties, PD-XXXXXX analogues often exhibit low permeability across the intestinal epithelium.[1][3]
-
Low Aqueous Solubility: Limited solubility in the aqueous environment of the GI tract can hinder their dissolution, which is a prerequisite for absorption.[4][5]
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.[6][7]
Q2: What initial steps can I take to assess the oral bioavailability of my PD-XXXXXX analogue?
A crucial first step is to characterize the physicochemical properties of your compound and perform preliminary in vitro and in vivo studies.
-
Physicochemical Characterization: Determine the compound's solubility, lipophilicity (LogP), pKa, and molecular weight. These properties can provide insights into its potential absorption characteristics.[8][9]
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 monolayers to assess the intestinal permeability of your compound.
-
In Vivo Pharmacokinetic Studies: Administer the compound orally to an animal model (e.g., rats) and measure the plasma concentration over time to determine key parameters like Cmax, Tmax, and AUC (Area Under the Curve).
Q3: What are the main formulation strategies to improve the oral bioavailability of PD-XXXXXX analogues?
Several formulation strategies can be employed to protect the compound from degradation and enhance its absorption:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and facilitate absorption through lymphatic pathways.[6]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation and improve its uptake.[1][4][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[7][11]
-
Complexation with Cyclodextrins: This can increase the aqueous solubility of the compound.[6]
Troubleshooting Guide
Issue: My PD-XXXXXX analogue shows high degradation in simulated gastric fluid.
-
Possible Cause: The compound is unstable in the acidic environment of the stomach and is being degraded by pepsin.
-
Troubleshooting Steps:
-
Enteric Coating: Formulate the compound in an enteric-coated capsule or tablet that will bypass the stomach and release the drug in the higher pH environment of the small intestine.[2]
-
Co-administration with Protease Inhibitors: While more complex, co-formulating with protease inhibitors can protect the compound from enzymatic degradation.[2]
-
Issue: The compound has poor permeability in Caco-2 cell assays.
-
Possible Cause: The molecular size or polarity of the compound prevents it from efficiently crossing the intestinal epithelium.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Include permeation enhancers in your formulation. These are excipients that can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.[12][13][14][15]
-
Lipid-Based Formulations: Formulations like SEDDS can promote transcellular absorption.
-
Issue: The compound has very low aqueous solubility.
-
Possible Cause: The hydrophobic nature of the compound limits its dissolution in the GI tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.[6]
-
Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous state within a polymer matrix can significantly improve its solubility and dissolution.[11]
-
Solubilizing Excipients: Utilize surfactants, co-solvents, or cyclodextrins in your formulation.[6][16]
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of a Model PD-XXXXXX Analogue in Different Oral Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 1.0 | 150 ± 35 | 100 |
| Solid Dispersion | 250 ± 45 | 0.5 | 750 ± 90 | 500 |
| Nanosuspension | 400 ± 60 | 0.5 | 1200 ± 150 | 800 |
| SEDDS | 600 ± 80 | 1.5 | 1800 ± 210 | 1200 |
Data are presented as mean ± standard deviation and are representative examples.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of the PD-XXXXXX analogue in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol HP).
-
Formulation Preparation:
-
Select an oil, surfactant, and co-solvent with high solubilizing capacity for your compound.
-
Prepare different ratios of the selected excipients.
-
Dissolve the PD-XXXXXX analogue in the mixture with gentle stirring. Heating may be applied if necessary.
-
-
Characterization:
-
Self-Emulsification Time: Add the SEDDS formulation to an aqueous medium with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution studies to assess the drug release from the SEDDS formulation in simulated gastric and intestinal fluids.
-
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the Caco-2 monolayer to ensure its integrity.
-
Permeability Study:
-
Add the PD-XXXXXX analogue formulation to the apical (donor) side of the Transwell® insert.
-
At predetermined time points, collect samples from the basolateral (receiver) side.
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., HPLC-MS/MS).
-
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of the compound across the Caco-2 monolayer.
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of peptide-like compounds.
Caption: A typical experimental workflow for enhancing oral bioavailability.
Caption: A decision tree for troubleshooting poor oral bioavailability.
References
- 1. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of the physicochemical properties and oral bioavailability of the solid dispersion of cantharidin with polyethylene glycol 4000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestinal permeation enhancers enable oral delivery of macromolecules up to 70 kDa in size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physicochemical basis of increased bioavailability of a poorly water-soluble drug following oral administration as organic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of dipeptoid CCK2 antagonists
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dipeptoid cholecystokinin-2 (CCK2) receptor antagonists. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when working with dipeptoid CCK2 antagonists?
A1: The primary off-target concern for dipeptoid CCK2 antagonists is their potential interaction with the cholecystokinin-1 (CCK1) receptor, due to the structural similarities between the two receptor subtypes.[1][2] Cross-reactivity can lead to undesired physiological effects related to digestion and satiety, which are primarily mediated by CCK1 receptors.[2][3] Additionally, broader off-target screening against a panel of G protein-coupled receptors (GPCRs) and other protein targets is recommended to identify any unforeseen interactions that could confound experimental results.[4]
Q2: How can I assess the selectivity of my dipeptoid CCK2 antagonist?
A2: The selectivity of your antagonist should be determined by comparing its binding affinity or functional potency at the CCK2 receptor versus the CCK1 receptor and a panel of other relevant GPCRs.[5][6] This is typically achieved through:
-
Radioligand Binding Assays: These assays directly measure the affinity (usually expressed as IC50 or Ki) of your compound for the target receptors.[5][7]
-
Functional Assays: These assays measure the ability of the antagonist to inhibit the downstream signaling of the CCK2 receptor upon agonist stimulation. Common readouts include calcium mobilization, inositol (B14025) phosphate (B84403) (IP) accumulation, or cAMP modulation.[6][8]
A high ratio of affinity/potency for CCK2 over CCK1 and other receptors indicates good selectivity.
Q3: What are the known signaling pathways activated by the CCK2 receptor?
A3: The CCK2 receptor is known to couple to at least two distinct G protein signaling pathways:
-
Gq/11 Pathway: This is the canonical pathway. Upon activation, the Gq/11 protein activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[9][10]
-
Pertussis Toxin-Sensitive G i/o Pathway: Some studies have shown that the CCK2 receptor can also couple to G i/o proteins, leading to the release of arachidonic acid via phospholipase A2 (PLA2).[11][12]
Understanding these pathways is crucial for designing functional assays and interpreting potential off-target effects or biased agonism.
Troubleshooting Guide
Issue 1: My dipeptoid CCK2 antagonist shows activity at the CCK1 receptor.
-
Problem: The antagonist is not sufficiently selective, leading to potential confounding effects from CCK1 receptor blockade.
-
Troubleshooting Steps:
-
Confirm with Orthogonal Assays: If initial binding assays show cross-reactivity, perform functional assays (e.g., calcium flux) in cells expressing only the CCK1 receptor to confirm functional antagonism.[6]
-
Structural Modification: Consider rational drug design approaches to improve selectivity. This could involve modifying functional groups to exploit structural differences between the CCK1 and CCK2 receptor binding pockets.[13][14][15] Computational modeling and structure-based design can aid in identifying modifications that enhance CCK2 selectivity.[15]
-
Re-synthesis and Purification: Impurities in the compound batch could be responsible for the off-target activity. Re-synthesize or re-purify the compound and repeat the selectivity assays.
-
Issue 2: I am observing unexpected or inconsistent results in my in vivo experiments.
-
Problem: The observed in vivo effects may not be solely due to CCK2 receptor antagonism. This could be due to off-target effects, poor pharmacokinetic properties, or issues with the experimental model.
-
Troubleshooting Steps:
-
Comprehensive Off-Target Screening: Screen your compound against a broad panel of receptors and enzymes to identify potential off-target interactions that might explain the unexpected in vivo phenotype. The Psychoactive Drug Screening Program (PDSP) is an example of a resource for such screening.[4]
-
Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. Poor bioavailability or rapid metabolism could lead to inconsistent exposure and variable results.[16]
-
Use of a Tool Compound: Include a well-characterized, highly selective CCK2 antagonist with a known in vivo profile as a positive control in your experiments. This can help differentiate target-specific effects from other variables.
-
Issue 3: My functional assay is not showing a clear dose-dependent inhibition.
-
Problem: The assay conditions may not be optimal, or the compound may have properties that interfere with the assay.
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: Ensure you are using an agonist concentration that produces a submaximal response (e.g., EC80). This will make the assay more sensitive to competitive antagonism.
-
Check for Compound Interference: Some compounds can interfere with the assay readout (e.g., autofluorescence in a calcium flux assay). Run a control plate with your compound in the absence of cells or agonist to check for interference.
-
Solubility Issues: Poor compound solubility can lead to inaccurate concentrations and a flattened dose-response curve. Confirm the solubility of your compound in the assay buffer and consider using a suitable vehicle (e.g., DMSO) at a final concentration that does not affect cell health.[17][18]
-
Quantitative Data Summary
Table 1: In Vitro Potency of Select Dipeptoid and Non-Dipeptoid CCK2 Antagonists
| Compound | Class | Target | Assay Type | Potency (IC50, nM) | Reference |
| PD 135666 | Dipeptoid | CCK2 (mouse cortex) | Radioligand Binding | 0.1 | [7] |
| CCK1 (rat pancreas) | Radioligand Binding | 26 | [7] | ||
| PD 134308 | Dipeptoid | CCK2 (rat ECL cells) | Pancreastatin Secretion | 145 | [17][18] |
| PD 135158 | Dipeptoid | CCK2 (rat ECL cells) | Pancreastatin Secretion | 76 | [17][18] |
| PD 136450 | Dipeptoid | CCK2 (rat ECL cells) | Pancreastatin Secretion | 135 | [17][18] |
| YM022 | Benzodiazepine | CCK2 (rat ECL cells) | Pancreastatin Secretion | 0.5 | [17][18] |
| AG041R | Ureidoindoline | CCK2 (rat ECL cells) | Pancreastatin Secretion | 2.2 | [17][18] |
| YF476 | Benzodiazepine | CCK2 (rat ECL cells) | Pancreastatin Secretion | 2.7 | [17][18] |
| L-740,093 | Benzodiazepine | CCK2 (rat ECL cells) | Pancreastatin Secretion | 7.8 | [17][18] |
| Devazepide | Benzodiazepine | CCK1 (rat ECL cells) | Pancreastatin Secretion | ~800 | [17][18] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CCK2 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound for the CCK2 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human CCK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a radiolabeled CCK2 ligand (e.g., [³H]-pentagastrin or [¹²⁵I]-CCK-8), and varying concentrations of the test dipeptoid antagonist.
-
To determine non-specific binding, include wells with an excess of a known unlabeled CCK2 antagonist (e.g., L-365,260).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the ability of a dipeptoid antagonist to inhibit agonist-induced calcium release in cells expressing the CCK2 receptor.
-
Cell Preparation:
-
Plate cells expressing the CCK2 receptor in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the dipeptoid antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading to establish a baseline.
-
Add a pre-determined concentration (e.g., EC80) of a CCK2 agonist (e.g., gastrin-17 or CCK-8) to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium mobilization signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of wells containing only the agonist (100% activity) and wells with no agonist (0% activity).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Visualizations
References
- 1. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to improve drug selectivity? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with experimental variability using PD-134308
Welcome to the technical support center for PD-134308. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PD-134308 and to help troubleshoot common issues that may lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is PD-134308 and what is its primary mechanism of action?
A1: PD-134308, also known as CI-988, is a potent and selective antagonist of the Cholecystokinin (B1591339) 2 Receptor (CCK2R), a G-protein coupled receptor (GPCR).[1][2] It functions by competitively binding to CCK2R, thereby blocking the downstream signaling cascades initiated by the endogenous ligands, cholecystokinin (CCK) and gastrin.[3]
Q2: What is the selectivity of PD-134308 for CCK2R over CCK1R?
A2: PD-134308 exhibits high selectivity for the CCK2R. It has been reported to have over 1600-fold greater affinity for the CCK2 receptor compared to the CCK1 receptor.[1][2]
Q3: What are the expected downstream effects of PD-134308 in a cell-based assay?
A3: As a CCK2R antagonist, PD-134308 is expected to inhibit the agonist-induced downstream signaling of CCK2R. The CCK2R is primarily coupled to Gq and G12/13 proteins.[4] Therefore, in the presence of an agonist like CCK-8 or gastrin, PD-134308 should block the activation of Phospholipase C (PLC), leading to the inhibition of intracellular calcium mobilization and the suppression of protein kinase C (PKC) activation.[4] Consequently, this will also inhibit the phosphorylation of downstream effectors such as ERK (Extracellular signal-regulated kinase).[1][2]
Q4: How should I prepare and store stock solutions of PD-134308?
A4: PD-134308 is typically soluble in organic solvents like DMSO and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Are there any known off-target effects of PD-134308?
A5: While PD-134308 is known for its high selectivity for CCK2R, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to include appropriate controls in your experiments, such as a cell line that does not express CCK2R, to identify any potential off-target activities.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Inconsistent Agonist Concentration: The calculated IC50 value of a competitive antagonist like PD-134308 is highly dependent on the concentration of the agonist used for stimulation.
-
Cell Passage Number and Density: Using cells with high passage numbers can lead to phenotypic drift and altered receptor expression levels. Cell seeding density can also impact the apparent potency of a compound.[3][7]
-
Variability in Incubation Times: Inconsistent incubation times with the antagonist or agonist can lead to variable results.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of PD-134308 stock solutions can lead to degradation and loss of potency.[5][6]
Solutions:
-
Standardize Agonist Concentration: Use a consistent concentration of the agonist (e.g., CCK-8 or gastrin), typically at its EC80 or EC90, across all experiments.
-
Control Cell Culture Conditions: Use cells within a defined low passage number range. Ensure consistent cell seeding density and allow cells to reach a similar confluency before each experiment.
-
Consistent Timings: Adhere to a strict timeline for all incubation steps.
-
Proper Compound Handling: Aliquot stock solutions of PD-134308 to minimize freeze-thaw cycles. On the day of the experiment, thaw an aliquot and prepare fresh dilutions.
Issue 2: No or Weak Antagonistic Effect Observed
Possible Causes:
-
Low Receptor Expression: The cell line used may have low or inconsistent expression of CCK2R.
-
Inactive Compound: The PD-134308 may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: The agonist concentration may be too high, making it difficult to observe a competitive antagonistic effect.
-
Cell Health: Unhealthy or stressed cells may not respond optimally to agonist stimulation.
Solutions:
-
Verify Receptor Expression: Confirm CCK2R expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Use a Fresh Aliquot: Test a fresh aliquot of PD-134308 to rule out compound degradation.
-
Optimize Agonist Concentration: Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist assays.
-
Monitor Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Issue 3: High Background Signal in Functional Assays
Possible Causes:
-
Constitutive Receptor Activity: Some cell expression systems may exhibit basal (agonist-independent) CCK2R activity.
-
Non-specific Binding: At high concentrations, PD-134308 might exhibit non-specific binding to other cellular components.
-
Assay Reagent Issues: Problems with the assay reagents, such as the fluorescent dye in a calcium flux assay, can lead to high background.
Solutions:
-
Characterize Basal Activity: Measure the basal signaling of your cell line in the absence of any agonist.
-
Include Proper Controls: Use a negative control cell line that does not express CCK2R to assess non-specific effects.
-
Optimize Reagent Concentrations: Titrate the concentration of assay reagents, such as fluorescent dyes, to find the optimal signal-to-background ratio.
Data Presentation
Table 1: In Vitro Potency of PD-134308
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | Mouse cortex CCK2 | 1.7 nM | [1][2] |
| Ki | NCI-H727 cells | 4.5 nM | [1][2] |
| IC50 | Rat pancreas CCK1 | 2717 nM | [8] |
Experimental Protocols
Protocol 1: Calcium Flux Assay for Measuring PD-134308 Antagonism
Objective: To measure the ability of PD-134308 to inhibit agonist-induced intracellular calcium mobilization in cells expressing CCK2R.
Methodology:
-
Cell Culture: Plate cells stably expressing human CCK2R (e.g., HEK293 or CHO cells) in a 96-well or 384-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of PD-134308 in an appropriate assay buffer.
-
Prepare a solution of a CCK2R agonist (e.g., CCK-8) at a concentration that gives a submaximal response (EC80).
-
Add the diluted PD-134308 solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is proportional to the intracellular calcium concentration.
-
Plot the fluorescence response against the log concentration of PD-134308.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for pERK1/2 Inhibition by PD-134308
Objective: To assess the effect of PD-134308 on agonist-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment:
-
Seed CCK2R-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pERK levels.
-
Pre-incubate the cells with various concentrations of PD-134308 for 30 minutes.
-
Stimulate the cells with a CCK2R agonist (e.g., CCK-8) at its EC80 concentration for 5-10 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal.
-
Visualizations
Caption: CCK2R signaling pathway and the inhibitory action of PD-134308.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Freeze thaw stability: Significance and symbolism [wisdomlib.org]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
refining protocols for consistent results with PD-134308
Welcome to the technical support center for PD-134308 (also known as CI-988). This resource is designed to assist researchers, scientists, and drug development professionals in refining protocols to achieve consistent and reliable results in their experiments with this potent and selective cholecystokinin (B1591339) B (CCK-B/CCK2) receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of PD-134308.
Q1: My experimental results with PD-134308 are inconsistent. What are the common causes?
A1: Inconsistent results with PD-134308 can stem from several factors:
-
Compound Solubility and Stability: PD-134308 has pH-dependent solubility and stability.[1] Ensure you are using the correct solvent and pH for your stock solutions and final assay concentrations. The compound is most stable at pH 6.5 in aqueous buffered solutions.[1]
-
Stock Solution Preparation and Storage: Improperly prepared or stored stock solutions can lead to degradation of the compound. It is crucial to follow a consistent protocol for solubilizing and storing PD-134308. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[2]
-
Cell Line Variability: The expression level of the CCK2 receptor can vary between different cell lines and even between different passages of the same cell line. Regularly verify receptor expression in your cellular models.
-
Assay Conditions: Factors such as incubation time, temperature, and the concentration of the agonist (e.g., CCK-8 or gastrin) can significantly impact the results. Optimize these parameters for your specific assay.
-
Poor Pharmacokinetics: In vivo studies in humans have shown that PD-134308 may have poor pharmacokinetic properties, which could contribute to a lack of efficacy in some models.[3]
Q2: I am observing low potency or no effect of PD-134308 in my cell-based assay. What should I check?
A2: If you are not observing the expected antagonist activity, consider the following:
-
Confirm Receptor Expression: Ensure your cell line expresses the CCK2 receptor at a sufficient level for your assay.
-
Agonist Concentration: The concentration of the CCK agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of PD-134308. Perform an agonist dose-response curve to determine the optimal concentration (e.g., EC80) for your inhibition assay.
-
Compound Degradation: As mentioned, PD-134308 stability is pH-dependent.[1] Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment.
-
Incorrect Assay Endpoint: Verify that the downstream signaling pathway you are measuring (e.g., calcium mobilization, ERK phosphorylation) is robustly activated by the CCK2 receptor in your cell system.[2][4]
Q3: What is the recommended solvent for preparing PD-134308 stock solutions?
A3: For in vitro experiments, PD-134308 can be dissolved in DMSO to prepare a concentrated stock solution. For in vivo studies, the N-methylglucamine salt of PD-134308 has been used to improve aqueous solubility.[1] The solubility in aqueous buffer is pH-dependent, with a solubility of 0.94 mg/mL at pH 6.5.[1]
Q4: How should I store PD-134308?
A4: The solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month to minimize freeze-thaw cycles.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for PD-134308 to facilitate experimental design and comparison.
| Parameter | Value | Species/System | Reference |
| IC50 | 1.7 nM | Mouse cortex CCK2 receptor | [2][4] |
| Ki | 4.5 nM | NCI-H727 cells (human lung cancer) | [2][4] |
| Selectivity | >1600-fold for CCK2R over CCK1R | [2][4] | |
| Aqueous Solubility (pH 6.5, 30°C) | 0.94 mg/mL | [1] | |
| pKa (terminal carboxyl group) | 4.34 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving PD-134308.
In Vitro Cell-Based Functional Assay: Inhibition of CCK-8-induced Calcium Mobilization
This protocol describes how to measure the inhibitory effect of PD-134308 on cholecystokinin octapeptide (CCK-8)-induced intracellular calcium increase in a cell line expressing the CCK2 receptor.
Materials:
-
CCK2 receptor-expressing cells (e.g., NCI-H727)
-
Cell culture medium
-
PD-134308
-
CCK-8 (sulfated)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed CCK2 receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PD-134308 in DMSO.
-
Perform serial dilutions of the PD-134308 stock solution in HBSS with 20 mM HEPES to obtain a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of CCK-8 in water and dilute it in HBSS with 20 mM HEPES to a concentration that will give a final EC80 response.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the cell culture medium from the plate and wash the cells once with HBSS.
-
Add the dye-loading solution to each well and incubate for 1 hour at 37°C.
-
-
Assay:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of PD-134308 to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the CCK-8 solution into the wells and continue recording the fluorescence for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percentage inhibition of the CCK-8 response against the concentration of PD-134308.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of PD-134308 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells that overexpress CCK2R (e.g., NCI-H727)
-
PD-134308
-
Appropriate vehicle for in vivo administration
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the dosing solution of PD-134308 in a suitable vehicle. A dose of 10 mg/kg administered orally, once daily, has been shown to inhibit the growth of colorectal cancer xenografts.[4]
-
Administer PD-134308 or the vehicle to the respective groups of mice according to the planned schedule (e.g., daily for 20 days).[4]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for the PD-134308 treated group compared to the control group.
-
Analyze the statistical significance of the results.
-
Visualizations
Signaling Pathway of CCK2 Receptor and Inhibition by PD-134308
Caption: CCK2R signaling and its inhibition by PD-134308.
Experimental Workflow for In Vitro Functional Assay
Caption: Workflow for an in vitro calcium mobilization assay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent PD-134308 results.
References
Validation & Comparative
A Head-to-Head Comparison of PD-134308 and L-365,260 for CCK2 Receptor Blockade
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the cholecystokinin-2 (CCK2) receptor is a critical decision in experimental design. This guide provides an objective comparison of two widely used CCK2 receptor antagonists, PD-134308 and L-365,260, supported by experimental data to aid in this selection process.
The CCK2 receptor, also known as the gastrin receptor, is a G-protein coupled receptor that plays a significant role in various physiological processes, including gastric acid secretion, anxiety, and nociception. Both PD-134308 and L-365,260 are potent and selective non-peptide antagonists of the CCK2 receptor, but they exhibit distinct profiles in terms of binding affinity, selectivity, and in vivo efficacy.
Quantitative Comparison of Antagonist Performance
The following tables summarize the key quantitative data for PD-134308 and L-365,260, providing a clear comparison of their biochemical and pharmacological properties.
Table 1: Binding Affinity for CCK2 Receptors
| Compound | Assay Type | Preparation | IC50 (nM) | Ki (nM) |
| PD-134308 | Radioligand Binding | Mouse cortex CCK2 | 1.7[1] | 4.5 (NCI-H727 cells)[1] |
| Functional Assay | Isolated rat stomach ECL cells | 145[2][3] | - | |
| L-365,260 | Radioligand Binding | Guinea pig brain CCK2 | - | 2.0[1] |
| Radioligand Binding | Guinea pig stomach gastrin receptors | - | 1.9[1] | |
| Radioligand Binding | CCK2 Receptors | 2 | - |
Table 2: Selectivity for CCK2 vs. CCK1 Receptors
| Compound | CCK2 IC50 (nM) | CCK1 IC50 (nM) | Selectivity (CCK1/CCK2) |
| PD-134308 | 1.7[1] | >2700 | >1600-fold[1] |
| L-365,260 | 2[4][5][6] | 280[4][5][6] | 140-fold |
In Vivo Efficacy
Both compounds have demonstrated efficacy in various in vivo models, highlighting their potential therapeutic applications.
-
PD-134308: Has been shown to have anxiolytic and anti-tumor effects.[1] It can potentiate the analgesic effect of morphine and synergistically interacts with intrathecal galanin to depress spinal nociceptive reflexes.
-
L-365,260: Effectively antagonizes gastrin-stimulated acid secretion in mice, rats, and guinea pigs.[1] It has also been shown to reduce basal acid secretion and prevent gastrointestinal damage induced by aspirin, ethanol (B145695), and cysteamine (B1669678) in rats.[7] In humans, L-365,260 causes a dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the CCK2 receptor signaling pathway and the experimental workflows used to characterize them.
The diagram above illustrates the canonical Gq-coupled signaling pathway activated by the CCK2 receptor upon binding of its endogenous ligands, gastrin or cholecystokinin (B1591339) (CCK).[4][9] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and together with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses. Both PD-134308 and L-365,260 act by competitively blocking the binding of gastrin and CCK to the CCK2 receptor, thereby inhibiting this signaling cascade.
This workflow outlines the key experimental stages for comparing CCK2 receptor antagonists. It begins with in vitro assays to determine binding affinity and functional potency, followed by in vivo studies in relevant animal models to assess efficacy and pharmacokinetic/pharmacodynamic properties.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PD-134308 and L-365,260.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the antagonists for the CCK2 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human CCK2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Harvest the cells and homogenize them in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled CCK2 receptor ligand (e.g., [³H]L-365,260).
-
Add increasing concentrations of the unlabeled antagonist (PD-134308 or L-365,260).
-
For non-specific binding determination, add a high concentration of an unlabeled CCK2 receptor agonist (e.g., gastrin I) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of the antagonists to block agonist-induced increases in intracellular calcium.
-
Cell Preparation:
-
Seed cells expressing the CCK2 receptor into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the antagonist (PD-134308 or L-365,260) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a fixed concentration of a CCK2 receptor agonist (e.g., gastrin I, at its EC80 concentration) to all wells simultaneously.
-
Measure the fluorescence intensity kinetically over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value for each antagonist.
-
Conclusion
Both PD-134308 and L-365,260 are valuable tools for studying the CCK2 receptor. PD-134308 exhibits higher selectivity for the CCK2 receptor over the CCK1 receptor, which may be advantageous in experiments where off-target effects at the CCK1 receptor are a concern. L-365,260, while also highly selective, has been extensively characterized in the context of gastric acid secretion. The choice between these two antagonists will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the biological system under investigation. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for researchers in the field.
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of PD-134308 and YM022
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent cholecystokinin (B1591339) B (CCK-B)/gastrin receptor antagonists: PD-134308 (also known as CI-988) and YM022. The primary focus of this analysis is on their well-documented effects on gastric acid secretion, an area where direct comparative data is available. Additionally, this guide will touch upon other reported pharmacological activities to offer a broader context for their potential therapeutic applications.
Executive Summary
Both PD-134308 and YM022 are potent and selective antagonists of the CCK-B/gastrin receptor. However, in vivo studies demonstrate that YM022 is significantly more potent than PD-134308 in inhibiting pentagastrin-induced gastric acid secretion in animal models. This difference in potency is a key distinguishing factor between the two compounds. While PD-134308 has been extensively studied for its anxiolytic properties, its clinical efficacy in this area has been limited. YM022, on the other hand, has shown promise in preclinical models related to gastric acid hypersecretion and has demonstrated antiproliferative effects in vitro, suggesting potential applications in oncology.
Mechanism of Action: Targeting the CCK-B/Gastrin Receptor
PD-134308 and YM022 exert their primary pharmacological effects by blocking the CCK-B/gastrin receptor. This receptor plays a crucial role in mediating the physiological actions of gastrin and cholecystokinin, including the stimulation of gastric acid secretion from parietal cells and the release of histamine (B1213489) from enterochromaffin-like (ECL) cells. By antagonizing this receptor, both compounds can effectively reduce gastric acid output.
Below is a diagram illustrating the signaling pathway of the CCK-B/gastrin receptor and the point of intervention for PD-134308 and YM022.
In Vivo Efficacy: Inhibition of Gastric Acid Secretion
The most direct and quantitative in vivo comparison between PD-134308 and YM022 comes from studies on the inhibition of pentagastrin-induced gastric acid secretion. The data clearly indicates the superior potency of YM022.
Quantitative Data Summary
| Compound | Animal Model | Parameter | Efficacy (ID₅₀) | Reference |
| YM022 | Anesthetized Rat | Inhibition of pentagastrin-induced gastric acid secretion | 0.009 µmol/kg/h (i.v.) | [1][2] |
| PD-134308 (CI-988) | Anesthetized Rat | Inhibition of pentagastrin-induced gastric acid secretion | 0.6 µmol/kg/h (i.v.) | [1][2] |
| YM022 | Gastric Fistula Cat | Inhibition of pentagastrin-induced gastric acid secretion | 0.02 µmol/kg (i.v.) | [1][2] |
| PD-134308 (CI-988) | Gastric Fistula Cat | Inhibition of pentagastrin-induced gastric acid secretion | 1.6 µmol/kg (i.v.) | [1][2] |
Experimental Protocols
Inhibition of Pentagastrin-Induced Gastric Acid Secretion in Anesthetized Rats
This experimental model is crucial for the direct comparison of the antisecretory effects of PD-134308 and YM022.
Detailed Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheotomy is performed to ensure a clear airway. The jugular vein is cannulated for intravenous administration of compounds.
-
Surgical Procedure: A midline laparotomy is performed, and the pylorus is ligated to prevent gastric emptying. An incision is made in the forestomach, and a double-lumen cannula is inserted into the esophagus and secured.
-
Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate.
-
Stimulation and Antagonism: A continuous intravenous infusion of pentagastrin is administered to stimulate gastric acid secretion. After a stable period of acid secretion is achieved, a continuous intravenous infusion of either vehicle, PD-134308, or YM022 is initiated at various doses.
-
Sample Collection and Analysis: The gastric perfusate is collected at regular intervals, and the acid concentration is determined by titration to a neutral pH.
-
Data Analysis: The inhibitory effect of the antagonists is calculated as the percentage reduction in acid secretion compared to the control period. The dose required to produce 50% inhibition (ID₅₀) is then determined.
Inhibition of Pentagastrin-Induced Gastric Acid Secretion in Gastric Fistula Cats
This model in a larger animal provides further validation of the compounds' efficacy.
Detailed Methodology:
-
Animal Model: The study utilizes cats that have been surgically fitted with a chronic gastric fistula, allowing for repeated sampling of gastric juice in conscious animals.
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of pentagastrin.
-
Drug Administration: After a steady state of acid secretion is reached, a single intravenous bolus injection of either PD-134308 or YM022 is administered at various doses.
-
Sample Collection: Gastric juice is collected from the fistula at regular intervals before and after the administration of the antagonist.
-
Analysis: The volume and acidity of the gastric juice are measured to determine the total acid output.
-
Endpoint: The dose-dependent inhibition of acid secretion is used to calculate the ID₅₀ for each compound.
Other In Vivo Pharmacological Activities
While direct comparative in vivo data is lacking in other therapeutic areas, it is important to note the distinct research trajectories of these two compounds.
PD-134308 (CI-988): Anxiolytic Properties
A significant body of preclinical research has focused on the anxiolytic (anti-anxiety) effects of PD-134308. In various animal models of anxiety, PD-134308 has demonstrated efficacy. However, these promising preclinical findings did not translate into significant therapeutic effects in human clinical trials.
YM022: Antiproliferative Potential
In vitro studies have shown that YM022 can inhibit the proliferation of several human cancer cell lines that express the CCK-B/gastrin receptor. This suggests a potential role for YM022 in the treatment of certain cancers where gastrin acts as a growth factor. To date, comprehensive in vivo studies directly comparing the antiproliferative efficacy of YM022 and PD-134308 have not been published.
Conclusion
Based on the available in vivo data, YM022 is a substantially more potent inhibitor of pentagastrin-induced gastric acid secretion than PD-134308 in both rat and cat models. This clear difference in potency is a critical consideration for research and development in the field of gastric acid-related disorders. While PD-134308 has been investigated for its anxiolytic effects, its clinical development has been hampered by a lack of efficacy in humans. The in vitro antiproliferative activity of YM022 suggests a potential avenue for further investigation in oncology, although in vivo comparative data with PD-134308 in this area is not currently available. For researchers selecting a CCK-B/gastrin receptor antagonist for in vivo studies, YM022 offers a significantly more potent tool for inhibiting gastric acid secretion.
References
- 1. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
PD-134308: A Comparative Analysis of its Selectivity for CCK2R over CCK1R
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the selectivity of the cholecystokinin (B1591339) (CCK) receptor antagonist, PD-134308 (also known as CI-988), for the cholecystokinin-2 receptor (CCK2R) over the cholecystokinin-1 receptor (CCK1R). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support its use as a selective pharmacological tool.
Quantitative Selectivity Data
The selectivity of PD-134308 is demonstrated by its differential binding affinities for CCK2R and CCK1R. The following table summarizes the key quantitative metrics that establish its preference for CCK2R.
| Compound | Receptor | Parameter | Value (nM) | Selectivity (CCK1R/CCK2R) |
| PD-134308 (CI-988) | CCK2R | IC50 | 1.7[1] | >1600-fold |
| CCK1R | IC50 (calculated) | >2720 | ||
| CCK2R | Ki | 4.5[1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. The IC50 for CCK1R was calculated based on the reported selectivity ratio (>1600-fold) and the IC50 for CCK2R (1.7 nM).
Experimental Protocols
The determination of the binding affinity and selectivity of PD-134308 for CCK1R and CCK2R is typically achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (PD-134308) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the IC50 and Ki values of PD-134308 for CCK1R and CCK2R.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human CCK1R or CCK2R.
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [125I]CCK-8.
-
Test Compound: PD-134308 (CI-988) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing either CCK1R or CCK2R are thawed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:
-
Cell membranes (a specific amount of protein, e.g., 10-50 µg).
-
A fixed concentration of the radioligand (e.g., [125I]CCK-8 at a concentration close to its Kd).
-
Varying concentrations of the unlabeled test compound, PD-134308.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of a non-radiolabeled ligand to saturate all specific binding sites.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the concentration of PD-134308. A sigmoidal dose-response curve is generated, from which the IC50 value is determined.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
To better understand the context of PD-134308's action, the following diagrams illustrate the signaling pathways of CCK1R and CCK2R and a typical experimental workflow for determining receptor selectivity.
CCK1R and CCK2R Signaling Pathways.
References
A Comparative Review of Dipeptoid vs. Benzodiazepine CCK2 Receptor Antagonists
For Immediate Release
A deep dive into the pharmacological profiles of two major classes of cholecystokinin-2 (CCK2) receptor antagonists reveals distinct characteristics in binding affinity, selectivity, and therapeutic potential. This guide provides a comprehensive comparison of dipeptoid and benzodiazepine-based antagonists for researchers and drug development professionals.
The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly expressed in the brain and the gastrointestinal tract.[1][2] Its activation by the peptide hormones cholecystokinin (B1591339) (CCK) and gastrin triggers a cascade of physiological responses, including the regulation of gastric acid secretion, anxiety, and pain perception.[2][3] Consequently, the development of potent and selective CCK2 receptor antagonists has been a significant area of research for therapeutic applications in gastrointestinal disorders and central nervous system conditions.[4][5] Two of the most extensively studied classes of non-peptide CCK2 antagonists are the benzodiazepine (B76468) derivatives and the dipeptoid compounds.[6][7][8] This review provides a comparative analysis of these two classes, focusing on their binding affinities, selectivity, and the experimental methodologies used for their evaluation.
Molecular Signaling of the CCK2 Receptor
The CCK2 receptor primarily couples to the Gq alpha subunit of its associated G-protein.[1][9] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Simultaneously, DAG activates protein kinase C (PKC), which, along with the elevated Ca2+ levels, modulates the activity of downstream effector proteins.[1][10]
Comparative Binding Affinities
A key determinant of a drug's potential is its affinity for the target receptor. Benzodiazepine derivatives, such as L-365,260 and YM022, have demonstrated high affinity for the CCK2 receptor.[11] In contrast, dipeptoid antagonists, including PD134308 (CI-988), also exhibit potent binding, though often with different selectivity profiles.[6] The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) for representative compounds from each class.
Table 1: Benzodiazepine CCK2 Antagonists - Binding Data
| Compound | Receptor | Species/Tissue | Ki (nM) | IC50 (nM) | Selectivity (CCK1/CCK2) |
| L-365,260 | CCK2 | Guinea Pig Brain | 2.0[12] | 2.0 | 140-fold |
| CCK1 | Guinea Pig Pancreas | - | 280 | ||
| YM022 | CCK2 | Rat Brain | 0.068[11][12] | - | ~926-fold[11] |
| CCK1 | Rat Pancreas | 63[11] | - | ||
| YF476 | CCK2 | Rat Brain | 0.068[4] | 0.1[12] | ~7382-fold[12] |
| CCK1 | Rat Pancreas | - | 502[12] |
Table 2: Dipeptoid CCK2 Antagonists - Binding Data
| Compound | Receptor | Species/Tissue | Ki (nM) | IC50 (nM) | Selectivity (CCK1/CCK2) |
| PD134308 (CI-988) | CCK2 | Rat Stomach ECL Cells | - | 145[6] | - |
| PD135158 | CCK2 | Rat Stomach ECL Cells | - | 135[6] | - |
| PD135666 | CCK2 | Mouse Cerebral Cortex | - | 0.1[13] | 260-fold[13] |
| CCK1 | Rat Pancreas | - | 26[13] |
Experimental Protocols
The determination of binding affinities and inhibitory concentrations is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[14]
Radioligand Binding Assay Protocol
A typical competitive radioligand binding assay involves the following steps:
-
Membrane Preparation: Tissues or cells expressing the CCK2 receptor are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.[15]
-
Assay Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled antagonist (dipeptoid or benzodiazepine).[15]
-
Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[14]
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[15]
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[15]
Structural and Functional Comparison
The fundamental structural differences between benzodiazepines and dipeptoids underpin their pharmacological profiles. Benzodiazepine antagonists are rigid, non-peptidic molecules that are thought to mimic the spatial arrangement of the C-terminal tetrapeptide of CCK.[7] Dipeptoid antagonists, on the other hand, are designed to more closely resemble the natural peptide ligand, which can influence their binding kinetics and selectivity.
Conclusion
Both benzodiazepine and dipeptoid classes have yielded highly potent and selective CCK2 receptor antagonists. The benzodiazepine derivatives, such as YM022 and YF476, generally exhibit picomolar to low nanomolar affinity and high selectivity for the CCK2 receptor over the CCK1 subtype.[4][11][12] Dipeptoid antagonists also demonstrate nanomolar potency, with some compounds showing mixed affinity for both receptor subtypes.[13] The choice between these classes for therapeutic development will depend on the desired pharmacological profile, including target selectivity, pharmacokinetic properties, and the specific pathological condition being addressed. The robust experimental methodologies outlined provide a solid foundation for the continued evaluation and development of novel CCK2 receptor modulators.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide/benzodiazepine hybrids as ligands of CCK(A) and CCK(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin dipeptoid antagonists: design, synthesis, and anxiolytic profile of some novel CCK-A and CCK-B selective and "mixed" CCK-A/CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Assessing the Potency of PD-134308 Against Other CCK2 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of PD-134308, a cholecystokinin (B1591339) B (CCK2) receptor antagonist, with other notable antagonists such as YM022, YF476, and itriglumide. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Comparative Potency of CCK2 Receptor Antagonists
The potency of a receptor antagonist is a critical determinant of its therapeutic potential. This is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). The IC50 value represents the concentration of an antagonist that is required to inhibit 50% of a specific biological response, while the Ki value is an indicator of the binding affinity of the antagonist to its receptor. A lower IC50 or Ki value signifies a higher potency.
The following table summarizes the in vitro potency of PD-134308 in comparison to other selective CCK2 receptor antagonists. The data is derived from studies measuring the inhibition of radiolabeled ligand binding to the CCK2 receptor or the inhibition of gastrin-stimulated responses in cellular assays.
| Antagonist | IC50 (nM) | Ki (nM) | Selectivity for CCK2 over CCK1 | Reference |
| PD-134308 | 1.7 - 145 | 4.5 | >1600-fold | [1][2][3] |
| YM022 | 0.5 - 0.73 | 0.068 | ~926-fold | [2][3][4][5] |
| YF476 (Netazepide) | 2.7 | 0.068 - 0.62 | ~4100-fold | [2][3][6] |
| Itriglumide (CR 2945) | ~1000 | - | ~300-fold vs peripheral CCK1 | [7][8] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the cell type, radioligand used, and assay buffer composition.
Based on the available data, YM022 and YF476 demonstrate significantly higher potency in vitro compared to PD-134308 and itriglumide, with Ki values in the picomolar to low nanomolar range. PD-134308 exhibits potent antagonist activity, with reported IC50 values in the low nanomolar range in some assays, though other studies show weaker potency. Itriglumide is a less potent antagonist compared to the others listed. All the compared antagonists show high selectivity for the CCK2 receptor over the CCK1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the potency of CCK2 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the CCK2 receptor (e.g., mouse cortex, specific cell lines) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]
-
Protein concentration is determined using a standard method (e.g., BCA assay).[9]
2. Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Increasing concentrations of the unlabeled antagonist (e.g., PD-134308) or vehicle control.
-
A fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [¹²⁵I]CCK-8).[6]
-
The prepared cell membrane suspension.
-
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[9]
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[9]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[10]
In Vitro Functional Assay: Inhibition of Gastrin-Stimulated Acid Secretion
This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the physiological response to CCK2 receptor activation, such as gastric acid secretion.
1. Preparation of Isolated Gastric Glands or Parietal Cells:
-
Gastric mucosa from a suitable animal model (e.g., rabbit, rat) is digested with enzymes (e.g., collagenase, pronase) to isolate gastric glands or individual parietal cells.
-
The isolated cells or glands are suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
2. Stimulation and Inhibition:
-
Aliquots of the cell or gland suspension are pre-incubated with increasing concentrations of the CCK2 receptor antagonist (e.g., PD-134308) or vehicle for a specific duration.
-
A fixed concentration of a CCK2 receptor agonist, such as pentagastrin, is then added to stimulate acid secretion.
3. Measurement of Acid Secretion:
-
Acid secretion can be measured indirectly using methods such as the accumulation of a weak base like [¹⁴C]aminopyrine, which is trapped in acidic compartments.
-
The cells are incubated with [¹⁴C]aminopyrine, and after the stimulation period, the cells are separated from the medium by centrifugation.
-
The amount of radioactivity accumulated in the cells is quantified by scintillation counting.
4. Data Analysis:
-
The inhibition of agonist-stimulated [¹⁴C]aminopyrine accumulation is plotted against the antagonist concentration.
-
The IC50 value is determined from the resulting dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BLOCKADE OF THE CHOLECYSTOKININ CCK-2 RECEPTOR PREVENTS THE NORMALIZATION OF ANXIETY LEVELS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. In-vivo model of Panic Anxiety - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. New proglumide-analogue CCK receptor antagonists: very potent and selective for peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. youtube.com [youtube.com]
Cross-Validation of PD-134308 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of PD-134308, a selective antagonist of the Cholecystokinin B Receptor (CCKBR), across various cancer cell lines. This document summarizes key findings on its anti-proliferative activity, details the experimental protocols used for its evaluation, and visualizes the underlying signaling pathways.
I. Comparative Anti-Proliferative Activity of PD-134308
PD-134308, also known as CI-988, has demonstrated anti-tumor effects by inhibiting the growth of specific cancer cell lines. The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of PD-134308 and other selective CCK2R antagonists in different cancer cell lines. It is important to note that comprehensive IC50 data for PD-134308 across a wide range of cell lines is limited in publicly available literature. Therefore, data for other selective CCK2R antagonists, such as YF476 and Z-360, are included for comparative purposes, as they target the same receptor.
| Cell Line | Cancer Type | Compound | IC50 / Effect | Reference |
| NCI-H727 | Lung Carcinoid | CI-988 (PD-134308) | Inhibits basal and CCK-8 stimulated growth at 3 µM | |
| MiaPaCa-2 | Pancreatic Cancer | Z-360 | 41.7% inhibition of tumor growth at 100 mg/kg (in vivo) | [1] |
| PANC-1 | Pancreatic Cancer | Z-360 with gemcitabine (B846) | 27.1% inhibition of tumor growth compared to gemcitabine alone (in vivo) | [1] |
| AR42J | Pancreatic Cancer | L-365,260 | IC50 of 4.5 x 10-8 mol/l for binding | [2] |
| LoVo | Colon Cancer | L-365,260 | 44% reduction of basal growth at 2.5 x 10-7 mol/l | [2] |
| C146 | Colon Cancer | L-365,260 | 64% reduction of basal growth at 2.5 x 10-7 mol/l | [2] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of PD-134308 and other CCK2R antagonists.
A. Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of PD-134308 or other CCK2R antagonists. Include a vehicle-only control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
B. Western Blot Analysis for Signaling Pathway Components
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of a compound.
Protocol:
-
Cell Lysis: Treat cells with PD-134308 as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-EGFR, phospho-ERK, total EGFR, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
III. Signaling Pathways and Experimental Workflow
A. CCK2R-Mediated Signaling Pathway
PD-134308 acts by blocking the Cholecystokinin B Receptor (CCK2R). The activation of CCK2R by its ligand, gastrin, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pro-proliferative signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[4][5][6]
Caption: CCK2R signaling pathway and the inhibitory action of PD-134308.
B. Experimental Workflow for Assessing Anti-Proliferative Effects
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a compound like PD-134308 on cancer cell lines.
Caption: Workflow for in vitro evaluation of PD-134308's anti-proliferative effects.
IV. Conclusion
PD-134308 and other selective CCK2R antagonists exhibit anti-proliferative effects in specific cancer cell lines, particularly those of pancreatic and colon origin. The mechanism of action involves the blockade of the CCK2R, leading to the inhibition of downstream signaling pathways such as EGFR transactivation and the subsequent MAPK/ERK and PI3K/Akt cascades. While the available data provides a strong rationale for the anti-tumor potential of targeting CCK2R, further comprehensive studies are required to establish a broad, comparative profile of PD-134308 across a wider range of cancer cell lines with standardized quantitative endpoints. The experimental protocols and pathway diagrams presented in this guide offer a framework for such future investigations.
References
- 1. Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PD-134308: A Comprehensive Comparison with Other CCK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PD-134308 (also known as CI-988) with other prominent cholecystokinin (B1591339) 2 (CCK2) receptor antagonists. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their investigative needs.
Executive Summary
PD-134308 is a potent and highly selective antagonist of the CCK2 receptor. It demonstrates high binding affinity and significant selectivity over the CCK1 receptor subtype. However, its performance in functional assays and its pharmacokinetic profile, particularly its oral bioavailability, present a more complex picture when compared to other CCK2 receptor blockers. While potent in certain assays, it is outperformed by other antagonists in functional inhibition of gastrin-induced physiological responses. Furthermore, like many CCK2 antagonists, PD-134308 has faced challenges in clinical development, largely attributed to suboptimal pharmacokinetic properties. This guide will delve into the quantitative data supporting these points, providing a clear comparison with key alternatives such as L-365,260, YF476 (Netazepide), YM022, and Z-360.
Comparative Analysis of Performance
The selection of a CCK2 receptor antagonist for research purposes hinges on a variety of factors, including its binding affinity, functional potency, selectivity, and pharmacokinetic properties. The following tables provide a quantitative comparison of PD-134308 against other well-characterized CCK2 receptor antagonists.
Table 1: Comparative Binding Affinity and Selectivity of CCK2 Receptor Antagonists
| Compound | CCK2 Receptor Ki (nM) | CCK1 Receptor Ki (nM) | Selectivity (CCK1/CCK2) |
| PD-134308 (CI-988) | 4.5[1] | >7200 | >1600[1] |
| L-365,260 | 2[2] | 280[2] | 140 |
| YM022 | 0.068[3] | 63[3] | ~926 |
| YF476 (Netazepide) | 0.068[4] | 280[4] | ~4118 |
| Z-360 (Nastorazepide) | 0.47[5][6] | - | - |
Note: Ki values are indicative of binding affinity; a lower Ki value represents higher affinity. Selectivity is calculated as the ratio of Ki for CCK1 to Ki for CCK2.
Table 2: Comparative Functional Potency of CCK2 Receptor Antagonists
This table presents the half-maximal inhibitory concentration (IC50) of various antagonists in inhibiting gastrin-evoked pancreastatin (B1591218) secretion from isolated rat stomach ECL cells, a functional measure of CCK2 receptor blockade.
| Compound | IC50 (nM) |
| YM022 | 0.5[7][8] |
| YF476 (Netazepide) | 2.7[7][8] |
| L-740,093 | 7.8[7][8] |
| PD-134308 (CI-988) | 145[7][8] |
Note: IC50 values represent the concentration of an antagonist required to inhibit 50% of the maximal response. A lower IC50 value indicates greater potency.
Table 3: Comparative Pharmacokinetic Properties of CCK2 Receptor Antagonists
| Compound | Oral Bioavailability (%) | Terminal Half-life (t1/2) | Key Findings |
| PD-134308 (CI-988) | Poor[9] | - | Clinical trials were disappointing, potentially due to poor pharmacokinetic properties[9]. |
| L-365,260 | 8.6% (dog), 13.6% (rat)[10] | 8-12 hours (human)[11] | Bioavailability can be improved with formulations like PEG 600[10]. |
| YF476 (Netazepide) | ~15% (human)[12], 26-50% (rat, dog)[13] | ~7 hours (human)[12] | Considered to have good oral bioavailability in non-clinical studies[7]. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the CCK2 receptor signaling pathway and a typical experimental workflow for assessing antagonist potency.
Caption: CCK2 Receptor Signaling Pathway.
Caption: Workflow for CCK2 Receptor Antagonist Potency Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CCK2 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for the CCK2 receptor.
Objective: To measure the affinity of PD-134308 and other antagonists for the CCK2 receptor by their ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CCK2 receptor (e.g., HEK293 or CHO cells) or from tissues with high CCK2 receptor density (e.g., mouse cortex).
-
Radioligand: High-affinity CCK2 receptor radioligand, such as [³H]pBC264 or [¹²⁵I]-Bolton-Hunter labeled CCK-8.
-
Test Compounds: PD-134308 and other CCK2 receptor antagonists dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of the test compound (e.g., PD-134308).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
For total binding, replace the test compound with buffer.
-
For non-specific binding, add a high concentration of a known unlabeled CCK2 receptor ligand instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of ERK Phosphorylation
This assay measures the ability of an antagonist to block agonist-induced activation of the MAPK/ERK signaling pathway, a downstream event of CCK2 receptor activation.
Objective: To determine the functional potency (IC50) of PD-134308 and other antagonists in inhibiting CCK2 receptor-mediated ERK phosphorylation.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the CCK2 receptor (e.g., NCI-H727 or HEK293-CCK2R).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
CCK2 Receptor Agonist: Gastrin or CCK-8.
-
Test Compounds: PD-134308 and other antagonists.
-
Lysis Buffer: To lyse the cells and preserve protein phosphorylation.
-
Antibodies: Primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, and appropriate secondary antibodies.
-
Detection System: e.g., Western blot apparatus, ELISA reader, or a homogeneous assay platform (e.g., HTRF).
Procedure (using a plate-based immunoassay):
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for a few hours to overnight before the assay.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (e.g., PD-134308) for a specific time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add the CCK2 receptor agonist (e.g., gastrin) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Remove the medium and lyse the cells by adding lysis buffer.
-
Detection of p-ERK:
-
Transfer the cell lysates to an assay plate.
-
Add the detection reagents (e.g., antibodies labeled with a donor and acceptor for HTRF) and incubate as per the manufacturer's instructions.
-
Read the signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal if measured.
-
Plot the percentage of inhibition of the agonist-induced p-ERK signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Conclusion: Why Choose PD-134308?
The choice of PD-134308 over other CCK2 receptor blockers depends heavily on the specific research question.
Strengths of PD-134308:
-
High Selectivity: With a selectivity of over 1600-fold for the CCK2 receptor over the CCK1 receptor, PD-134308 is an excellent tool for studies where distinguishing between the two receptor subtypes is critical.[1]
-
Potent Binding Affinity: It exhibits a nanomolar binding affinity for the CCK2 receptor, making it a potent blocker at the receptor level.[1]
Considerations and Alternatives:
-
Functional Potency: In functional assays measuring the inhibition of physiological responses like gastrin-stimulated hormone secretion, other antagonists such as YM022 and YF476 have demonstrated significantly higher potency.[7][8] For in vitro or in vivo studies focused on functional blockade, these alternatives may be more suitable.
-
Pharmacokinetics: The poor oral bioavailability of PD-134308 has been a major hurdle in its clinical development and should be a key consideration for in vivo studies requiring oral administration.[9] Compounds like YF476 have shown better oral bioavailability in preclinical and clinical settings.[7][12][13]
-
Clinical Relevance: For translational research, it is noteworthy that while PD-134308's clinical development was largely unsuccessful, other antagonists like netazepide (YF476) are still under investigation, suggesting they may have a more promising clinical trajectory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CI-988 - Wikipedia [en.wikipedia.org]
- 10. Improved oral absorption of L-365,260, a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
PD-134308: A Potent CCK2 Receptor Antagonist Hindered by Pharmacokinetic Limitations
For researchers, scientists, and drug development professionals, understanding the evolution of cholecystokinin (B1591339) B (CCK2) receptor antagonists is crucial for designing next-generation therapeutics. PD-134308 (also known as CI-988) emerged as a potent and selective antagonist of the CCK2 receptor, showing promise in preclinical models of anxiety and pain.[1] However, its clinical development was ultimately halted due to significant limitations, primarily its poor pharmacokinetic properties.[1][2] This guide provides a detailed comparison of PD-134308 with newer CCK2 receptor antagonists, highlighting the advancements made in overcoming the challenges faced by this first-generation compound.
Comparative Performance: Binding Affinity and In Vivo Efficacy
PD-134308 demonstrated high affinity for the CCK2 receptor in preclinical studies. However, newer antagonists have been developed with comparable or even superior binding affinities and improved in vivo efficacy.
| Antagonist | Receptor Binding Affinity (Ki or IC50) | Selectivity (CCK2 vs. CCK1) | Key In Vivo Findings |
| PD-134308 (CI-988) | IC50: 1.7 nM (mouse cortex)[3], Ki: 4.5 nM (NCI-H727 cells)[3] | >1600-fold for CCK2[3] | Showed anxiolytic-like effects in squirrel monkeys.[4] Failed to show efficacy in clinical trials for panic disorder and generalized anxiety disorder.[2][5][6] |
| L-365,260 | Ki: 1.9 nM (gastrin receptor), 2.0 nM (brain CCK-B receptor) | >100-fold for CCK2 | Orally active and antagonized gastrin-stimulated acid secretion in multiple species. |
| LY225910 | IC50: 9.3 nM | Selective for CCK2 | Attenuated freezing behavior in a rat model of anxiety.[3] |
| YM022 | Ki: 68 pM | ~926-fold for CCK2 | Potent inhibitor of gastrin-induced gastric acid secretion. |
| Z-360 (Nastorazepide) | Ki: 0.47 nM | Highly selective for CCK2 | Orally active with antitumor activity in pancreatic cancer models. |
| JNJ-26070109 | pKi: 8.49 (human), 7.99 (rat), 7.70 (dog) | Selective for CCK2 | Orally bioactive with good pharmacokinetic properties; effective in inhibiting gastric acid secretion. |
The Critical Limitation: Poor Pharmacokinetics of PD-134308
Despite its promising in vitro profile, the clinical failure of PD-134308 is largely attributed to its poor pharmacokinetic properties.[1][2] While specific pharmacokinetic data for PD-134308 in humans is not extensively published, clinical trial reports suggest that the doses administered may not have achieved sufficient receptor occupancy in the brain to exert a therapeutic effect.[2][6] This highlights a critical challenge in the development of central nervous system-acting drugs: the need for adequate brain penetration and sustained target engagement.
In contrast, newer antagonists have been specifically designed to overcome these limitations. For instance, JNJ-26070109 is described as having "good pharmacokinetic properties" and being "orally bioactive," suggesting improved absorption, distribution, metabolism, and excretion (ADME) profiles.
Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor Affinity
Objective: To determine the binding affinity of a test compound for the CCK2 receptor.
Materials:
-
Membrane preparations from cells expressing the CCK2 receptor (e.g., mouse cortex, NCI-H727 cells).
-
Radioligand (e.g., [125I]CCK-8).
-
Test compounds (PD-134308 and newer antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml bovine serum albumin, and a protease inhibitor cocktail).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Elevated Plus Maze for Anxiety-Like Behavior in Rodents
Objective: To assess the anxiolytic or anxiogenic effects of a test compound in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer the test compound (e.g., PD-134308 or a newer antagonist) to the rodent at a predetermined time before testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: CCK2 Receptor Signaling Pathway and Antagonist Blockade.
Caption: Drug Discovery Workflow for CCK2R Antagonists.
Conclusion
PD-134308 was a pioneering molecule in the quest for effective CCK2 receptor antagonists. Its high affinity and selectivity laid the groundwork for future research. However, its ultimate failure in clinical trials due to poor pharmacokinetic properties served as a critical lesson for the field. Newer antagonists have been rationally designed to overcome these limitations, exhibiting improved oral bioavailability and central nervous system penetration, leading to enhanced in vivo efficacy. The continued development of CCK2 receptor antagonists with optimized pharmacokinetic profiles holds promise for the treatment of anxiety, pain, and certain types of cancer.
References
- 1. CI-988 - Wikipedia [en.wikipedia.org]
- 2. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the effects of PD 134308 (CI-988), a CCK-B antagonist, on the punished responding of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cholecystokinin-B receptor antagonist CI-988 failed to affect CCK-4 induced symptoms in panic disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PD-134308 and CI-988: A Comprehensive Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparative analysis of PD-134308 and CI-988, two chemical entities of significant interest in neuropharmacological research. It has been determined through extensive review of the scientific literature that PD-134308 and CI-988 are, in fact, the same compound . This potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B), also known as the CCK2, receptor has been a valuable tool in elucidating the role of the CCKergic system in various physiological and pathological processes, particularly anxiety and pain.
This document will, therefore, serve as a comprehensive monograph on CI-988 (PD-134308), presenting its pharmacological profile, supporting experimental data, and detailed methodologies. While a direct "head-to-head" comparison is not applicable, this guide will provide objective data on its performance and, where relevant, compare its properties to other CCK receptor antagonists.
Mechanism of Action: Targeting the CCK-B Receptor
CI-988 (PD-134308) is a non-peptide, dipeptoid antagonist that exhibits high affinity and selectivity for the CCK-B receptor.[1] The CCK-B receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system, particularly in regions associated with anxiety, fear, and pain processing such as the amygdala, hippocampus, and cerebral cortex.
Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the CCK-B receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the activation of downstream effectors, including the extracellular signal-regulated kinase (ERK) cascade, influencing neuronal excitability and gene expression.
CI-988 acts as a competitive antagonist at the CCK-B receptor, blocking the binding of endogenous ligands and thereby inhibiting this downstream signaling.
Signaling Pathway Diagram
Caption: CCK-B receptor signaling cascade and the inhibitory action of CI-988.
In Vitro Pharmacology: Potency and Selectivity
The in vitro pharmacological profile of CI-988 has been characterized through various binding and functional assays.
Receptor Binding Affinity
The affinity of CI-988 for CCK-A and CCK-B receptors is typically determined using radioligand binding assays.
| Compound | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Selectivity (CCK-A/CCK-B) |
| CI-988 | CCK-B | Mouse Cortex | ¹²⁵I-CCK-8 | 1.7 | >1600-fold |
| CI-988 | CCK-A | Rat Pancreas | ¹²⁵I-CCK-8 | >2700 | |
| CI-988 | CCK-B | Human (transfected) | ¹²⁵I-Gastrin | 0.08 | 940-fold |
| CI-988 | CCK-A | Human (transfected) | ¹²⁵I-CCK-8 | 75.2 |
Data sourced from multiple studies.
Functional Antagonism
CI-988's ability to antagonize CCK-B receptor-mediated signaling has been demonstrated in functional assays.
| Assay | Cell Line | Agonist | Measured Effect | CI-988 IC₅₀ (nM) |
| Calcium Mobilization | AR42J (rat pancreatic tumor) | Gastrin-17 | Inhibition of Ca²⁺ release | Not explicitly quantified, but 100 nM blocked the effect of 10 nM gastrin-17.[2] |
| ERK Phosphorylation | NCI-H727 (human lung carcinoid) | CCK-8 | Inhibition of ERK phosphorylation | 10 µM significantly inhibited the effect of 0.1 µM CCK-8.[3] |
In Vivo Pharmacology: Anxiolytic and Other CNS Effects
CI-988 has been extensively studied in various animal models to assess its potential as an anxiolytic and for other central nervous system (CNS) applications.
Animal Models of Anxiety
| Model | Species | Dosing (Route) | Key Findings |
| Punished Responding | Squirrel Monkey | 0.03 - 3.0 mg/kg (i.m.) | Increased punished responding, with a peak effect at 3.0 mg/kg (150% of control). No sedation observed up to 10.0 mg/kg.[4] |
| Elevated Plus-Maze | Rat | Not specified in readily available abstracts | Anxiolytic-like effects observed.[5] |
Other In Vivo Effects
| Model | Species | Dosing (Route) | Key Findings |
| Morphine Tolerance | Rat | i.p. | Prevented the development of tolerance to the analgesic effects of morphine.[6] |
Experimental Protocols
Receptor Binding Assay (Generic Protocol)
-
Tissue/Cell Preparation: Membranes from tissues (e.g., mouse cerebral cortex for CCK-B, rat pancreas for CCK-A) or cells expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of radioligand (e.g., ¹²⁵I-CCK-8) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the test compound (CI-988) are added to displace the radioligand from the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Punished Responding in Squirrel Monkeys
-
Apparatus: A test chamber equipped with a response lever, a food dispenser, and a device for delivering a brief electric shock.
-
Training: Squirrel monkeys are trained to press a lever for a food reward on a fixed-interval schedule.
-
Punishment Introduction: A punishment contingency is introduced where every nth response also results in the delivery of a brief, mild electric shock. This suppresses the rate of responding.
-
Drug Administration: CI-988 or a vehicle control is administered (e.g., intramuscularly) before the test session.
-
Data Collection: The number of responses during the punished and non-punished periods is recorded.
-
Analysis: An increase in the rate of punished responding is indicative of an anxiolytic-like effect.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the anxiolytic-like effects of CI-988.
Pharmacokinetics and Clinical Trials
Despite promising preclinical data, the clinical development of CI-988 for anxiety disorders was largely unsuccessful.[1] Clinical trials in patients with panic disorder and generalized anxiety disorder did not show a significant anxiolytic effect compared to placebo.[7][8][9] One of the primary reasons cited for this translational failure is the poor pharmacokinetic properties of CI-988 in humans, which may have resulted in insufficient target engagement in the brain at the doses tested.[7]
Conclusion
CI-988 (PD-134308) is a highly potent and selective CCK-B receptor antagonist that has been instrumental in preclinical research. Its ability to modulate anxiety-related behaviors and interact with the opioid system in animal models has provided valuable insights into the role of the CCKergic system in the CNS. However, its clinical utility has been hampered by unfavorable pharmacokinetic properties. This comprehensive guide provides researchers with a detailed overview of the pharmacological profile of CI-988, supported by experimental data and methodologies, to facilitate its continued use as a valuable research tool.
References
- 1. CI-988 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of gastrin-stimulated cell proliferation by the CCK-B/gastrin receptor ligand CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CI-988 inhibits EGFR transactivation and proliferation caused by addition of CCK/Gastrin to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of PD 134308 (CI-988), a CCK-B antagonist, on the punished responding of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CI988, a selective antagonist of cholecystokininB receptors, prevents morphine tolerance in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholecystokinin-B receptor antagonist CI-988 failed to affect CCK-4 induced symptoms in panic disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of PD-134308: A Comparative Analysis with Competing CCK2R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of PD-134308 (also known as CI-988), a selective antagonist of the cholecystokinin-2 receptor (CCK2R). Its performance is objectively compared with other key CCK2R antagonists: L-365,260, YF476 (Netazepide), and Z-360 (Nastorazepide). This analysis is supported by available preclinical and clinical data to inform future research and development decisions in the pursuit of novel therapeutics targeting the CCK2R pathway.
Introduction to CCK2R and its Therapeutic Relevance
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes.[1][2] It is a key mediator in gastric acid secretion, anxiety, and pain perception, and has been identified as a therapeutic target in oncology due to its involvement in the proliferation of certain tumors, such as those in the colon, lung, and pancreas.[1][3] The development of potent and selective CCK2R antagonists therefore holds promise for a range of therapeutic applications.
Comparative Analysis of PD-134308 and Competitors
PD-134308 (CI-988) emerged as a potent and selective CCK2R antagonist with potential applications in anxiety, oncology, and as an adjunct to opioid analgesia. This section provides a detailed comparison of its pharmacological profile with that of its main competitors.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for PD-134308 and its competitors, focusing on their binding affinity for CCK2R and their efficacy in preclinical models.
Table 1: Comparative In Vitro Activity of CCK2R Antagonists
| Compound | Alternative Name | Chemical Class | CCK2R Binding Affinity (Ki/IC50, nM) | CCK1R Binding Affinity (IC50, nM) | Selectivity (CCK1R/CCK2R) | Species/Assay Condition | Reference |
| PD-134308 | CI-988 | Peptoid | 1.7 (IC50) | >2800 | >1600 | Mouse Cortex | [4] |
| 4.5 (Ki) | - | - | NCI-H727 cells | [4] | |||
| L-365,260 | Benzodiazepine | 2.0 (Ki) | 280 | 140 | Guinea Pig Brain | [4] | |
| 8.41 (pKi) | - | - | Mouse Cortex | [5] | |||
| YF476 | Netazepide | Benzodiazepine | 0.19 (Ki) | - | >5000 | Human (cloned) | [6] |
| 0.068 (Ki) | - | 4100 | Rat Brain | [6] | |||
| Z-360 | Nastorazepide | Benzodiazepine | 0.47 (Ki) | - | - | Human (recombinant) | [7] |
Table 2: Comparative In Vivo Anti-Tumor Efficacy of CCK2R Antagonists
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PD-134308 | Colorectal Cancer Xenograft (Mice) | 10 mg/kg, p.o., daily for 20 days | 53% | [4] |
| Small Cell Lung Cancer Xenograft (NCI-H209, Mice) | Not specified | Significant inhibition | [4] | |
| Z-360 | Pancreatic Adenocarcinoma Xenograft (MiaPaCa2, Mice) | 100 mg/kg, p.o. | 41.7% | [7] |
| Pancreatic Adenocarcinoma Xenograft (PANC-1, Mice) - with Gemcitabine | Not specified | Significant inhibition compared to either agent alone | [7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental setups used to evaluate these compounds, this section includes diagrams of the CCK2R signaling pathway and a representative experimental workflow for assessing anti-tumor efficacy.
CCK2R Signaling Pathway
Activation of the CCK2R by its endogenous ligands, gastrin and cholecystokinin (B1591339) (CCK), initiates a cascade of intracellular signaling events. This pathway is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3][8] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn modulates downstream effectors involved in cell proliferation, survival, and secretion.
Experimental Workflow: In Vivo Tumor Xenograft Model
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of a CCK2R antagonist in a mouse xenograft model.
Experimental Protocols
Radioligand Binding Assay (Generalized Protocol)
This protocol outlines a standard method for determining the binding affinity of a compound to the CCK2R.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with CCK2R (e.g., mouse cortex, NCI-H727 cells). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[5][9]
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled CCK2R ligand (e.g., [¹²⁵I]CCK-8) and varying concentrations of the unlabeled competitor compound (e.g., PD-134308).[9]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove unbound radioligand.[9]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
In Vivo Xenograft Tumor Model (Generalized Protocol)
This protocol describes a general procedure for assessing the anti-tumor activity of a CCK2R antagonist.[7][10]
-
Cell Culture: A human cancer cell line known to express CCK2R (e.g., colorectal, pancreatic, or small cell lung cancer cell lines) is cultured under standard conditions.[10]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their volume is measured regularly (typically 2-3 times per week) using calipers.[10]
-
Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomly assigned to a treatment group (receiving the CCK2R antagonist) or a control group (receiving a vehicle). The treatment is administered according to a specific dosing regimen (e.g., daily oral gavage).[7][10]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.[10]
-
Data Analysis: The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.[10]
Clinical Development and Future Perspectives
While preclinical data for PD-134308 and its competitors showed promise, their clinical development has had varied success.
-
PD-134308 (CI-988): Early clinical trials in the 1990s investigated CI-988 for anxiety and panic disorders. However, these trials did not demonstrate clear efficacy, potentially due to poor pharmacokinetic properties.[11][12][13] Its development for these indications appears to have been discontinued. Further clinical investigation in oncology has not been prominently reported.
-
L-365,260: This compound was also evaluated in early clinical trials for conditions like anxiety and to potentiate opioid analgesia.[14] However, like CI-988, its clinical development did not progress significantly, and it is now primarily used as a research tool.[14]
-
YF476 (Netazepide): YF476 has undergone more recent clinical evaluation, particularly for the treatment of gastric neuroendocrine tumors (NETs). Phase II trials have shown promising results in reducing tumor size and number in patients with type 1 gastric NETs.
-
Z-360 (Nastorazepide): Z-360 has been investigated in clinical trials for pancreatic cancer, often in combination with chemotherapy.[7] A Phase Ib/IIa trial evaluated its safety and efficacy in combination with gemcitabine.
The journey of these CCK2R antagonists highlights the challenges of translating preclinical findings into clinical success. While PD-134308 and L-365,260 did not reach the market, they provided valuable insights into the pharmacology of CCK2R. The more recent clinical progress of YF476 and Z-360, particularly in oncology, suggests that targeting the CCK2R remains a viable and promising therapeutic strategy. Future research should focus on developing compounds with improved pharmacokinetic profiles and on identifying patient populations most likely to benefit from CCK2R-targeted therapies.
References
- 1. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 5. Analysis of variation in L-365,260 competition curves in radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cholecystokinin-B receptor antagonist CI-988 failed to affect CCK-4 induced symptoms in panic disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of PD-134672
This document provides crucial safety and logistical information for the proper handling and disposal of PD-134672, a renin inhibitor characterized by a 2-amino-4-thiazolyl chemical structure. This guidance is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general hazards associated with thiazole (B1198619) derivatives and best practices for the disposal of laboratory research chemicals.
Core Principle: Treat as Hazardous Waste
All materials contaminated with this compound, including unused product, reaction byproducts, and laboratory consumables, must be handled and disposed of as hazardous waste. Improper disposal can pose significant health risks and lead to environmental contamination.
Hazard Profile of Thiazole Derivatives
Thiazole derivatives, the chemical class to which this compound belongs, are generally considered hazardous materials. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | Potentially harmful if swallowed or in contact with skin. | Avoid direct contact. Utilize appropriate Personal Protective Equipment (PPE). Dispose of as hazardous chemical waste.[1] |
| Skin Corrosion/Irritation | May cause skin irritation or burns and potential eye damage. | Wear chemical-resistant gloves, protective clothing, and eye/face protection.[1] |
| Sensitization | May cause an allergic skin reaction. | Prevent skin contact. Contaminated clothing should be managed as hazardous waste.[1] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Prevent release into the environment. Do not allow to enter drains or waterways.[1] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for ensuring laboratory safety and proper environmental stewardship.
1. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Body Covering: A lab coat and closed-toe shoes.
2. Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in a designated hazardous waste container. This includes:
-
Unused or expired this compound.
-
Reaction mixtures and solutions.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, paper towels).
-
-
The waste container must be:
-
Chemically compatible with the waste.
-
Securely sealed to prevent leaks or spills.
-
Clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[1]
-
Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Complete all necessary waste disposal documentation as required by your institution and local regulations.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
Essential Safety and Logistical Information for Handling PD-134672
Disclaimer: This document provides general guidance for handling a research compound designated as PD-134672, based on best practices for potent pharmaceutical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available. Researchers, scientists, and drug development professionals must consult the specific SDS for the exact agent being used and perform a thorough risk assessment before handling any chemical. Adherence to institutional and national safety regulations is mandatory.
This guide is intended to provide essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of potent research compounds like this compound.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent research compounds. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure. The following table summarizes recommended PPE for various laboratory activities involving potent compounds.[1]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls (fume hood) are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.[1]
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the compound name and any hazard warnings.
-
Store the compound in a designated, secure, and well-ventilated area, following any specific storage conditions (e.g., temperature, light sensitivity) indicated on the product information sheet.
-
Restrict access to the storage area to authorized personnel only.
2. Preparation for Handling:
-
Designate a specific work area for handling the potent compound, preferably within a containment device such as a chemical fume hood or a glove box.
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment and materials before starting work to minimize movement in and out of the containment area.
-
Prepare a spill kit and ensure it is readily accessible.[2]
3. Donning PPE:
-
Put on PPE in the correct order: shoe covers, gown or lab coat, hair cover, mask or respirator, eye protection, and then gloves (double-gloving is recommended for handling powders).
4. Weighing and Reconstitution (if applicable):
-
If weighing a solid form of the compound, do so within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a compounding aseptic containment isolator.[2]
-
Use a tared weigh boat to handle the solid.[2]
-
When reconstituting, add the solvent slowly and carefully to avoid splashing.
5. Experimental Procedures:
-
Conduct all manipulations of the potent compound within the designated containment area.
-
Use disposable labware whenever possible to simplify disposal.
-
For procedures involving needles, use Luer-lock fittings to prevent accidental disconnection.[2]
6. Decontamination and Doffing PPE:
-
Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Carefully doff PPE to avoid self-contamination, removing gloves last.
-
Dispose of all contaminated PPE as hazardous waste.[1]
-
Wash hands thoroughly with soap and water after removing all PPE.
Safe Handling Workflow for Potent Compounds
Caption: Workflow for the safe handling of potent compounds from receipt to disposal.
III. Disposal Plan
Proper disposal of potent compound waste is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Dispose of through a certified hazardous waste vendor.- Ensure the container is compatible with the chemical.- The label should clearly identify the contents as a potent compound.[1] | Prevents improper disposal and ensures compliance with regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[1][2] | Minimizes handling of contaminated items and prevents sharps injuries. Do not overfill waste containers.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1][2] | Prevents secondary contamination of personnel and the laboratory environment. |
| Liquid Waste (e.g., from experiments) | - Collect in a clearly labeled, sealed, and compatible waste container.- Do not mix with other waste streams unless compatibility is confirmed.- Dispose of through a certified hazardous waste vendor. | Ensures safe containment and proper disposal of potentially hazardous liquid waste. |
IV. Emergency Procedures
Clear protocols for accidental exposure and spills should be established and communicated to all personnel handling the compound.
-
Spill Management: A spill kit containing appropriate personal protective equipment (PPE), absorbent materials, and cleaning agents should be readily available. All personnel must be trained in its use.[2]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
-
Seek immediate medical attention after any exposure and report the incident to the appropriate institutional safety officer. Provide the medical personnel with the name of the compound and any available hazard information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
